molecular formula C12H8N2O2S B13704254 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Cat. No.: B13704254
M. Wt: 244.27 g/mol
InChI Key: QXOJBFFIGWLVSC-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutics for metabolic disorders. This compound features a thiazole core substituted with a 4-cyanobenzyl group at the 2-position and a carboxylic acid at the 4-position. The carboxylic acid group provides a versatile handle for further synthetic modifications, such as amide coupling or esterification reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The thiazole-4-carboxylic acid scaffold is a privileged structure in drug discovery. Research has identified analogs within this chemical class, specifically those with aromatic benzyl substitutions, as potent bioactive molecules. For instance, a closely related compound featuring an indole-carboxamide linked to thiazole-4-carboxylic acid has been identified as a promising dual inhibitor of urate transporter 1 (URAT1) and xanthine oxidase (XO) . This dual mechanism of action is a sought-after strategy for developing new treatments for hyperuricemia and gout. The presence of the electron-withdrawing cyano (CN) group on the benzyl ring in this specific analog is designed to fine-tune the compound's electronic properties, potentially enhancing its binding affinity and metabolic stability. Therefore, 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid serves as a critical intermediate for researchers aiming to design and synthesize novel dual-target inhibitors, providing a path to investigate more efficacious and safer anti-hyperuricemic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c13-6-9-3-1-8(2-4-9)5-11-14-10(7-17-11)12(15)16/h1-4,7H,5H2,(H,15,16)

InChI Key

QXOJBFFIGWLVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid, a novel heterocyclic compound with significant potential in drug discovery and development. While this specific molecule is not extensively documented in current literature, this guide constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known bioactivities of structurally related thiazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical entities for therapeutic intervention.

Molecular Structure and Chemical Identity

2-(4-Cyanobenzyl)thiazole-4-carboxylic acid is a multifaceted organic molecule incorporating a thiazole-4-carboxylic acid core, a flexible benzyl linker, and a polar cyanophenyl moiety. This unique combination of functional groups suggests a rich chemical profile and the potential for diverse biological interactions.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 4-Cyanobenzyl Chloride C Intermediate Salt A->C + Na₂S₂O₃ B Thiourea B->C + H₂O, Heat D 4-Cyanophenylthioacetamide C->D Hydrolysis F Ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate D->F + E, Reflux E Ethyl 2-chloro-3-oxobutanoate G 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid F->G 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Proposed synthetic workflow for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyanophenylthioacetamide

  • Rationale: The thioamide is a crucial building block for the Hantzsch thiazole synthesis. It can be prepared from the corresponding nitrile or, as proposed here, from the benzyl chloride.

  • Procedure:

    • To a solution of 4-cyanobenzyl chloride in a suitable solvent (e.g., ethanol), add an equimolar amount of sodium thiosulfate.

    • Reflux the mixture for several hours to form the Bunte salt intermediate.

    • After cooling, add a solution of sodium hydroxide and heat to hydrolyze the intermediate to the corresponding thiol.

    • Acidify the reaction mixture to precipitate the thiol.

    • The isolated thiol can then be converted to the thioamide through various established methods, such as reaction with N,N-dimethylthioformamide.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate

  • Rationale: This classic cyclization reaction is a reliable method for constructing the thiazole ring. The reaction between the thioamide and an α-haloketone or ester directly yields the substituted thiazole core.[1]

  • Procedure:

    • Dissolve 4-cyanophenylthioacetamide in a high-boiling solvent such as ethanol or dioxane.

    • Add an equimolar amount of ethyl 2-chloro-3-oxobutanoate.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Step 3: Hydrolysis to 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

  • Rationale: Saponification is a standard method for converting an ester to a carboxylic acid.

  • Procedure:

    • Dissolve the purified ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of 2-3.

    • The resulting precipitate is the desired product, 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Potential Applications in Drug Discovery and Development

The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The unique structural features of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid suggest several promising avenues for therapeutic research.

Anticancer Activity

A significant body of research highlights the anticancer potential of thiazole derivatives.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling proteins.

  • Potential Mechanisms of Action:

    • Kinase Inhibition: The thiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The 4-cyanobenzyl group could be oriented to interact with specific residues, potentially leading to potent and selective inhibition of oncogenic kinases such as VEGFR-2.[3]

    • Tubulin Polymerization Inhibition: Some thiazole-containing compounds have been identified as inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.

    • Induction of Apoptosis: Structurally related thiazoles have been shown to induce apoptosis in cancer cell lines.[2]

Antimicrobial and Anti-inflammatory Properties

Thiazole-4-carboxylic acid derivatives are recognized as key building blocks for antimicrobial and anti-inflammatory agents.[4] The title compound could be investigated for its efficacy against a panel of bacterial and fungal pathogens. Furthermore, its potential to modulate inflammatory pathways, for instance, by inhibiting pro-inflammatory cytokine production, warrants investigation.

Conclusion

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization, and outlines compelling rationales for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for the preparation of this compound for further biological evaluation. The predicted properties and potential mechanisms of action are intended to guide future research and unlock the full therapeutic potential of this novel thiazole derivative.

References

  • Akhtar, T., et al. (2023). Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 13(1), 1-14. Available from: [Link]

  • Akhtar, T., et al. (2023). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. Available from: [Link]

  • Akhtar, T., et al. (2023). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Li, X., et al. (2021). Design, Synthesis and Bioactivity of Novel 2-Aryl-4-alkylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Papakyriakou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5468. Available from: [Link]

  • Li, G., et al. (2022). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Analytical Biochemistry, 138(2), 449-450. Available from: [Link]

  • Sharma, S., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659. Available from: [Link]

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

  • El-Gazzar, A. R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. Available from: [Link]

  • El-Sayed, M. A., et al. (2018). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]

  • El-Gendy, M. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106742. Available from: [Link]

  • Kotil, T., et al. (2024). Ultrastructural effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on zebrafish testicular tissue. Acta Zoologica, 1-12. Available from: [Link]

Sources

The Role of Thiazole Derivatives in Luciferin Biosynthesis: Natural Precursors and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the role of thiazole derivatives in luciferin biosynthesis, specifically addressing the function of 2-cyano-6-hydroxybenzothiazole (CHBT) —the definitive natural precursor—and the structural significance of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid as a synthetic analog and mechanistic probe.

Executive Summary

The biosynthesis of D-luciferin (the light-emitting substrate in fireflies and click beetles) centers on the condensation of a benzothiazole scaffold with cysteine. While the specific compound 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a commercially available synthetic building block, it is structurally distinct from the natural biosynthetic intermediate, 2-cyano-6-hydroxybenzothiazole (CHBT) .

This guide elucidates the in vivo biosynthetic pathway of D-luciferin, detailing the critical role of the nitrile-bearing benzothiazole core. It further analyzes the structural utility of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid as a competitive inhibitor or synthetic probe for elucidating luciferase active-site dynamics, distinguishing it from the natural metabolite.

The Biosynthetic Core: 2-Cyano-6-Hydroxybenzothiazole (CHBT)

To understand the relevance of thiazole-carboxylic acid derivatives, one must first master the natural pathway. The "missing link" in firefly luciferin biosynthesis was long debated until the identification of the benzothiazole cycle's origin.

The Pathway Mechanism

Current consensus identifies p-benzoquinone and L-cysteine as the primary precursors. The pathway involves a complex cyclization to form the benzothiazole core, culminating in 2-cyano-6-hydroxybenzothiazole (CHBT) .

  • Formation of the Benzothiazole Scaffold:

    • Precursors: 1,4-Hydroquinone (or p-benzoquinone) + 2 molecules of L-Cysteine.[1]

    • Mechanism: An oxidative condensation reaction where the sulfur of cysteine attacks the quinone ring, followed by cyclization and decarboxylation.

    • Key Intermediate: This process yields 2-cyano-6-hydroxybenzothiazole (CHBT) . The nitrile group (-CN) at the C2 position is the reactive "warhead" for the final step.

  • Terminal Biosynthesis (The "Click" Reaction):

    • Reaction: CHBT condenses with D-Cysteine .

    • Process: The nitrile group of CHBT undergoes a nucleophilic attack by the amino and thiol groups of D-Cysteine.

    • Product: This forms the thiazoline ring, resulting in D-Luciferin (2-(6-hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid).

Critical Distinction: The natural precursor is a benzothiazole (fused benzene and thiazole rings). The compound 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid contains a thiazole ring linked to a benzyl group. This structural difference dictates their respective roles: one as a metabolite, the other as a synthetic probe.

Visualization of the Pathway

The following diagram illustrates the conversion of p-benzoquinone to D-Luciferin, highlighting the pivotal role of the nitrile intermediate.

LuciferinBiosynthesis cluster_legend Key Transformation Quinone p-Benzoquinone Intermediate Benzothiazole Intermediate (Cyclization & Decarboxylation) Quinone->Intermediate Condensation Cysteine L-Cysteine (x2) Cysteine->Intermediate CHBT 2-Cyano-6-hydroxybenzothiazole (CHBT) Intermediate->CHBT Oxidation Luciferin D-Luciferin (Active Substrate) CHBT->Luciferin + D-Cysteine (Nitrile Condensation) DCysteine D-Cysteine DCysteine->Luciferin

Figure 1: The biosynthetic pathway of D-Luciferin, emphasizing the condensation of CHBT with D-Cysteine.

Structural Analysis: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

While not a natural metabolite, 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid serves as a potent structural analog for studying luciferase enzymes. Its design mimics the D-Luciferin scaffold but introduces specific steric and electronic perturbations.

Chemical Structure Comparison
FeatureD-Luciferin (Natural)2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (Synthetic)
Core Scaffold Benzothiazole fused to ThiazolineThiazole linked to 4-Cyanobenzyl
C2 Substituent 6-Hydroxybenzothiazole4-Cyanobenzyl group
C4 Substituent Carboxylic Acid (COOH)Carboxylic Acid (COOH)
Ring System Rigid, planar, fused bicyclicFlexible methylene bridge (-CH2-)
Electronic State Electron-rich (Phenolic OH)Electron-withdrawing (Cyano -CN)
Functional Role as a Probe

This compound is valuable in Structure-Activity Relationship (SAR) studies:

  • Competitive Inhibition: The thiazole-4-carboxylic acid moiety mimics the adenylation domain of D-Luciferin. It can bind to the luciferase active site but cannot undergo the oxidative decarboxylation required for light emission due to the lack of the thiazoline ring and the electron-donating hydroxybenzothiazole core.

  • Active Site Mapping: The "4-cyanobenzyl" group probes the depth and hydrophobicity of the luciferin-binding pocket. The flexibility of the benzyl linker (compared to the rigid benzothiazole) allows researchers to assess the conformational tolerance of the enzyme.

  • Dehydroluciferin Analog: It structurally resembles Dehydroluciferin (L*), a potent inhibitor of luciferase. By modifying the "left-side" (benzyl vs. benzothiazole), researchers can tune the binding affinity (Ki) to create stabilized inhibitors for crystallographic studies.

Experimental Protocols

The following protocols outline the synthesis of D-Luciferin from its nitrile precursor (validating the biosynthetic logic) and the evaluation of the synthetic analog as an inhibitor.

Protocol A: Biomimetic Synthesis of D-Luciferin

This protocol validates the role of the nitrile group in CHBT, the natural equivalent of the cyanobenzyl analog.

Reagents:

  • 2-Cyano-6-hydroxybenzothiazole (CHBT)

  • D-Cysteine hydrochloride

  • Potassium carbonate (K2CO3)

  • Methanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 1.0 eq of CHBT in degassed methanol/water under nitrogen atmosphere to prevent oxidation.

  • Condensation: Add 1.2 eq of D-Cysteine hydrochloride and 2.0 eq of K2CO3.

  • Incubation: Stir the mixture at room temperature for 1 hour. The nitrile group of CHBT reacts with the aminothiol of cysteine to close the thiazoline ring.

  • Purification: Acidify to pH 3.0 with 1M HCl to precipitate D-Luciferin. Collect via filtration and wash with cold water.

  • Validation: Confirm structure via HPLC-MS (Expected m/z: ~281.04 for [M+H]+).

Protocol B: Luciferase Inhibition Assay

To determine the affinity of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Reagents:

  • Recombinant Firefly Luciferase (QuantiLum® or equivalent)

  • D-Luciferin (Substrate)

  • ATP (Cofactor)

  • Test Compound: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (dissolved in DMSO)

Workflow:

  • Preparation: Prepare a reaction buffer (25 mM Tricine, 5 mM MgSO4, 0.1 mM EDTA, pH 7.8).

  • Enzyme Mix: Dilute luciferase to 10 µg/mL in reaction buffer containing 1 mM ATP.

  • Inhibitor Titration: Add the test compound at varying concentrations (0.1 µM – 100 µM) to the enzyme mix. Incubate for 10 minutes at 25°C.

  • Initiation: Inject 100 µM D-Luciferin to initiate the reaction.

  • Measurement: Monitor luminescence integration (RLU) over 10 seconds using a luminometer.

  • Analysis: Plot RLU vs. [Inhibitor] to calculate the IC50. A low IC50 indicates the compound effectively occupies the luciferin-binding pocket.

References

  • Oba, Y., et al. (2013). "Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step for Benzothiazole Ring Formation."[1] PLoS ONE.

  • Kanie, S., et al. (2016). "The First One-Pot Non-Enzymatic Synthesis of Firefly Luciferin from p-Benzoquinone and Cysteine." Scientific Reports.

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. (Context on bioorthogonal nitrile condensations).

  • McElroy, W. D., & DeLuca, M. (1978). "Chemistry of Firefly Luminescence." Insects and Other Arthropods. (Foundational structure of Dehydroluciferin inhibitors).

  • Accela ChemBio. "Product Datasheet: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid." (Commercial source for the synthetic analog).

Sources

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(4-cyanobenzyl)thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel thiazole derivatives.

Introduction

Thiazole-containing compounds are a significant class of heterocycles, widely recognized for their diverse biological activities and applications in drug discovery.[1][2] The thiazole ring is a key structural motif in numerous pharmaceuticals, including antimicrobial and anti-inflammatory agents.[2][3] The incorporation of a cyanobenzyl substituent at the 2-position of the thiazole-4-carboxylic acid core introduces a unique combination of a flexible linker and a polar cyano group, which can be instrumental for molecular recognition and binding in biological systems. This guide will explore the synthesis and properties of this specific derivative.

Molecular Properties and Characterization

While a specific CAS number for 2-(4-cyanobenzyl)thiazole-4-carboxylic acid is not readily found in public databases, its fundamental properties can be derived from its chemical structure.

Chemical Structure

The molecular structure consists of a thiazole ring substituted at the 2-position with a 4-cyanobenzyl group and at the 4-position with a carboxylic acid.

Caption: Chemical structure of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Physicochemical Data

The molecular formula for 2-(4-cyanobenzyl)thiazole-4-carboxylic acid is C12H8N2O2S. Based on this formula, the following properties have been calculated:

PropertyValue
Molecular Weight 244.27 g/mol
Molecular Formula C12H8N2O2S

Note: Experimental data such as melting point, solubility, and spectral information (NMR, IR, MS) would need to be determined upon successful synthesis and purification.

Proposed Synthesis

A reliable method for the synthesis of 2-substituted thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis.[1][4] This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-(4-cyanobenzyl)thiazole-4-carboxylic acid, a plausible route involves the reaction of 2-(4-cyanophenyl)thioacetamide with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.

Synthetic Workflow

G A 2-(4-cyanophenyl)thioacetamide C Hantzsch Thiazole Synthesis A->C B Ethyl Bromopyruvate B->C D Ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate C->D E Hydrolysis D->E F 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid E->F

Caption: Proposed synthetic workflow for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-cyanophenyl)thioacetamide (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate.

Step 2: Hydrolysis to 2-(4-cyanobenzyl)thiazole-4-carboxylic Acid

  • Reaction Setup: Suspend the synthesized ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-(4-cyanobenzyl)thiazole-4-carboxylic acid.

Potential Applications

Derivatives of thiazole-4-carboxylic acid are valuable intermediates in the synthesis of biologically active compounds.[2] The title compound, with its cyanobenzyl moiety, could be explored for its potential as:

  • Enzyme Inhibitors: The cyano group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.

  • Scaffolds in Drug Discovery: The core structure can be further functionalized to generate a library of compounds for screening against various biological targets.

  • Molecular Probes: The presence of the nitrile group allows for potential derivatization or use in click chemistry for the development of molecular probes.

Safety and Handling

Detailed toxicological data for 2-(4-cyanobenzyl)thiazole-4-carboxylic acid is not available. Standard laboratory safety precautions should be followed when handling this and any new chemical entity. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of 2-(4-cyanobenzyl)thiazole-4-carboxylic acid, including its calculated molecular properties and a detailed, plausible synthetic route. The proposed Hantzsch thiazole synthesis offers a reliable method for accessing this novel compound. The information presented here serves as a foundational resource for researchers to synthesize, characterize, and explore the potential applications of this and related thiazole derivatives in their scientific endeavors.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Google Patents. Process for preparing thiazole derivatives.
  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. Available at: [Link]

  • PMC. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • PubChem. 4-Thiazolecarboxylic acid. Available at: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
  • PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available at: [Link]

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History of cyanobenzothiazole derivatives in bioluminescence research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the chemical evolution of 2-cyanobenzothiazole (CBT) derivatives, positioning them not merely as synthetic precursors but as versatile "warheads" in modern chemical biology. Historically established by E.H. White in the 1960s for the total synthesis of D-luciferin, the CBT scaffold has evolved into a premier tool for bio-orthogonal "click" chemistry. This guide details the mechanistic principles, synthetic protocols, and the transition from native bioluminescence to near-infrared (NIR) imaging modalities like AkaLumine.

Part 1: The Chemical Genesis & Structural Necessity

The White Synthesis (1961-1963)

Before the 1960s, firefly luciferin was obtained solely through extraction from thousands of firefly lanterns. The structural elucidation and total synthesis by E.H. White and colleagues marked the inflection point.

The core innovation was the identification of 2-cyano-6-hydroxybenzothiazole (CBT) as the obligate electrophile. White demonstrated that the nitrile group at the C2 position is uniquely reactive toward 1,2-aminothiols (specifically D-cysteine), facilitating a condensation reaction that closes the thiazoline ring to form D-luciferin.

Key Mechanistic Insight: The reaction is driven by the nucleophilic attack of the cysteine sulfhydryl group on the nitrile carbon, followed by intramolecular cyclization by the amine. This biomimetic assembly mimics the final step of natural biosynthesis, although the biological enzyme (luciferase) catalyzes the adenylation and oxidation steps, not the ring closure itself.

The CBT Scaffold as a "Warhead"

The 2-cyanobenzothiazole moiety is chemically unique due to its high reactivity under physiological conditions (pH 7.4, aqueous buffer) while remaining inert to most other biological functional groups.

  • Selectivity: Reacts exclusively with N-terminal cysteine (or 1,2-aminothiols).

  • Biocompatibility: The reaction proceeds in water without toxic catalysts (e.g., copper-free).

  • Kinetics: Second-order rate constants (

    
    ) approx. 9.19 M
    
    
    
    s
    
    
    , significantly faster than Staudinger ligation.

WhiteSynthesis Anisidine p-Anisidine Inter1 N-Arylcyanothioformamide Anisidine->Inter1 Cyanation CBT_OMe 2-Cyano-6-methoxybenzothiazole Inter1->CBT_OMe Cyclization CBT_OH 2-Cyano-6-hydroxybenzothiazole (CBT) CBT_OMe->CBT_OH Demethylation (Pyridine HCl) Luciferin D-Luciferin (Active Substrate) CBT_OH->Luciferin + D-Cysteine (Condensation) Cysteine D-Cysteine Cysteine->Luciferin

Figure 1: The canonical White synthesis pathway transforming p-anisidine to D-Luciferin via the critical CBT intermediate.

Part 2: Evolution of Derivatives (Native to NIR)

The modification of the substituent at the C6 position of the benzothiazole ring dictates the electronic properties of the resulting luciferin. Shifting the electron-donating capability from a hydroxyl group (-OH) to an amino group (-NH2) or cyclic amines results in bathochromic shifts (red-shifting), essential for deep-tissue imaging.

Comparative Analysis of CBT Derivatives
Derivative ClassC6 SubstituentResulting LuciferinEmission (

)
Key Application
Native CBT Hydroxyl (-OH)D-Luciferin~562 nm (Yellow-Green)Standard reporter assays (ATP detection).
Amino-CBT (ACBT) Amino (-NH

)
Aminoluciferin~590-600 nm (Orange)Protease probes; "Caged" luciferins.
Cyclic-Alkyl CBT Cyclic AmineCycLuc1 / AkaLumine650-677 nm (Red/NIR)Deep tissue imaging; Brain imaging.
The Rise of AkaLumine

AkaLumine represents the pinnacle of CBT derivatization. By modifying the benzothiazole core to extend pi-conjugation and utilizing a stronger electron donor, researchers (T. Hirano et al.) achieved emissions in the Near-Infrared (NIR) window. This allows the signal to penetrate hemoglobin-rich tissues (like the liver or lungs) where visible light is absorbed.

Synthesis Note: The synthesis of AkaLumine precursors often involves palladium-catalyzed cross-coupling to install the extended conjugated system onto the benzothiazole core before the final cyanation step.

Part 3: The CBT-Cys "Click" Reaction

Beyond synthesis, the reaction between CBT and Cysteine has been repurposed by Liang, Rao, and others as a bio-orthogonal ligation tool. This "CBT-Cys Click" allows for the in vivo assembly of nanostructures or the activation of probes.[1][2]

Mechanism of Sensing:

  • Caged State: A CBT moiety is linked to a quencher or drug, while a Cys moiety is masked by a protease-specific peptide substrate.

  • Activation: An enzyme (e.g., Caspase-3) cleaves the peptide, exposing the N-terminal Cysteine.

  • Condensation: The free Cys reacts with the CBT motif.[2][3]

  • Result: Formation of a luciferin-like macrocycle (often fluorescent or bioluminescent) or self-assembly into nanoparticles due to increased hydrophobicity.

ClickMechanism ProProbe Inactive Probe (CBT-Linker-Peptide-Cys(Masked)) ActiveInt Activated Intermediate (Free N-term Cys exposed) ProProbe->ActiveInt Enzymatic Cleavage Enzyme Protease (e.g., Caspase-3) Enzyme->ProProbe Cyclization Intramolecular Condensation ActiveInt->Cyclization CBT + Cys Reaction Macrocycle Cyclized Luciferin-like Product (Fluorescent/Self-Assembling) Cyclization->Macrocycle Ring Closure

Figure 2: The CBT-Cys "Click" mechanism utilized for enzyme-triggered probe activation and nanoparticle assembly.

Part 4: Experimental Protocols

Protocol: Synthesis of 6-Amino-2-Cyanobenzothiazole (ACBT) via DABCO Catalysis

A scalable, cyanide-safe alternative to traditional KCN methods.[4]

Reagents:

  • 6-Amino-2-chlorobenzothiazole (Starting Material)[4][5]

  • DABCO (1,4-diazabicyclo[2.2.2]octane) - Catalyst[5][6][7]

  • NaCN (Sodium Cyanide) - Caution: Toxic

  • Acetonitrile (MeCN) / Water

Workflow:

  • Dissolution: Dissolve 6-amino-2-chlorobenzothiazole (1.0 eq) and DABCO (0.15 eq) in MeCN.

  • Cyanation: Slowly add an aqueous solution of NaCN (1.1 eq) at 0-5°C.

    • Technical Insight: Low temperature controls the exothermic nature and prevents polymerization of the nitrile.

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Add aqueous FeCl

    
     to quench excess cyanide (forms Prussian Blue complex, neutralizing toxicity).
    
  • Extraction: Dilute with water, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol.

    • Validation: Purity should be >95% by HPLC (254 nm). 1H NMR should show characteristic aromatic protons of the benzothiazole ring.

Protocol: In Vitro CBT-Cys Condensation Assay

Validating the "Click" efficiency.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4. Degas with N

    
     to prevent oxidation of cysteine.
    
  • Stock Solutions:

    • Compound A: 6-Amino-2-cyanobenzothiazole (1 mM in DMSO).

    • Compound B: D-Cysteine (1 mM in degassed water).

  • Reaction: Mix 50 µL of A and 50 µL of B in 900 µL PBS. Final concentration: 50 µM.

  • Monitoring: Immediately monitor UV-Vis absorbance.

    • Signal: Look for the disappearance of the nitrile peak (~300 nm) and the appearance of the luciferin/thiazoline characteristic absorption (~330-350 nm).

    • Kinetics: The reaction should reach 50% completion within minutes at room temperature.

References

  • White, E. H., McCapra, F., & Field, G. F. (1961). The Structure and Synthesis of Firefly Luciferin.[8] Journal of the American Chemical Society, 83(10), 2402–2403.[8] Link

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343. Link

  • Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the controlled assembly of nanostructures in living cells. Nature Chemistry, 2(1), 54–60. Link

  • Yuan, Y., & Liang, G. (2014). A biocompatible, highly efficient click reaction and its applications.[2] Organic & Biomolecular Chemistry, 12(6), 865-871. Link

  • Kuchimaru, T., et al. (2016). A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging.[9] Nature Communications, 7, 11856. Link

  • Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2019–2025. Link[7]

Sources

The "Firefly" Condensation: A Technical Guide to the CBT-Cys Reaction for Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Bioluminescence to Bioorthogonal Chemistry

Nature, a master of intricate molecular transformations, often provides the inspiration for groundbreaking scientific tools. The condensation reaction between 2-cyanobenzothiazole (CBT) and a 1,2-aminothiol, specifically a terminal cysteine (Cys) residue, is a prime example. This reaction, inspired by the final step in the biosynthesis of D-luciferin, the substrate for firefly luciferase, has emerged as a powerful and versatile tool in the realm of chemical biology and drug development.[1][2] Its biocompatibility, high efficiency, and specificity make it an invaluable "click" reaction for applications ranging from site-specific protein labeling to the in-situ assembly of imaging agents.[3][4][5]

This technical guide provides an in-depth exploration of the CBT-Cys condensation reaction, delving into its core mechanism, offering practical experimental protocols, and discussing its diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant chemistry in their work.

The Core Mechanism: A Stepwise Look at the Condensation Cascade

The CBT-Cys condensation is a highly efficient and selective reaction that proceeds under mild, physiological conditions.[6] Its mechanism can be dissected into a series of well-defined steps, each contributing to the formation of a stable thiazoline ring.[7][8] The overall transformation is driven by the formation of a thermodynamically stable product and the release of ammonia.

A proposed three-step mechanism for the reaction of CBT with aminothiols is as follows:

  • Nucleophilic Attack by the Thiolate: The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate) of the N-terminal cysteine on the electrophilic nitrile carbon of the 2-cyanobenzothiazole derivative.[7][9] This step leads to the formation of a transient thioimidate intermediate. The rate of this initial attack is pH-dependent, with a notable decrease in reaction rate at lower pH values (e.g., pH 5.0) where the thiol is protonated.[7][10]

  • Intramolecular Cyclization: The newly formed thioimidate undergoes a rapid intramolecular cyclization. The primary amine of the cysteine attacks the imino-carbon, generating a tetrahedral intermediate.[7] This step is favored by the close proximity of the reacting groups.

  • Irreversible Deamination: The final step involves the elimination of ammonia from the tetrahedral intermediate, resulting in the formation of the stable thiazoline product.[7][8] This irreversible step drives the reaction to completion.

Caption: The stepwise mechanism of the CBT-Cys condensation reaction.

Experimental Protocol: A Guide to Successful Ligation

The following protocol provides a generalized framework for the CBT-Cys condensation reaction. Optimization of specific parameters, such as reactant concentrations and reaction time, may be necessary depending on the specific substrates and desired application.

Materials and Reagents:
  • N-terminal cysteine-containing peptide or protein

  • 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CBT) derivative

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Organic Co-solvent (if needed): Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • Analytical Instruments: RP-HPLC system with a C18 column, LC-MS system

Step-by-Step Methodology:
  • Reagent Preparation:

    • Peptide/Protein Stock Solution: Dissolve the lyophilized N-terminal cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mM.[6] If the peptide is prone to oxidation and dimer formation, include a small amount of a reducing agent like TCEP in the buffer.[6]

    • CBT Derivative Stock Solution: Dissolve the CBT derivative in a minimal amount of an organic co-solvent like DMSO or ACN to create a concentrated stock solution (e.g., 50-100 mM).[6] This is necessary due to the often-limited aqueous solubility of CBT derivatives.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine the peptide/protein stock solution and the CBT derivative stock solution. A slight molar excess of the CBT derivative is often used to ensure complete reaction.

    • The final concentration of the organic co-solvent should be kept to a minimum to avoid denaturation of the protein.

    • Incubate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours, but significant product formation is often observed within 30 minutes.[2]

  • Reaction Monitoring and Purification:

    • The progress of the reaction can be monitored by analytical techniques such as RP-HPLC, observing the disappearance of the starting materials and the appearance of the product peak.[11]

    • LC-MS analysis should be used to confirm the identity of the product by verifying its molecular weight.[11]

    • Once the reaction is complete, the ligated product can be purified from unreacted starting materials and byproducts using RP-HPLC with a suitable gradient.[6]

Experimental_Workflow A Peptide/Protein (N-terminal Cys) Preparation C Ligation Reaction (PBS, pH 7.4, RT) A->C B CBT Derivative Preparation B->C D Reaction Monitoring (RP-HPLC, LC-MS) C->D E Purification (RP-HPLC) D->E Reaction Complete F Characterization (LC-MS, etc.) E->F

Caption: A generalized experimental workflow for CBT-Cys ligation.

Quantitative Data and Reaction Parameters

The efficiency and rate of the CBT-Cys condensation are influenced by several factors. The table below summarizes key quantitative data and parameters based on literature reports.

ParameterValue/ConditionSignificanceReference
Second-Order Rate Constant (k₂) ~9.2 - 59.7 M⁻¹s⁻¹Indicates a rapid and efficient "click" reaction. The variation can be attributed to different experimental setups and substrates.[10][12]
Optimal pH 7.0 - 9.5The reaction is most efficient at neutral to slightly alkaline pH, which is advantageous for biological applications.[13]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature, avoiding the need for heating which could be detrimental to biomolecules.[2]
Reactant Concentration Micromolar (µM) to millimolar (mM)Effective ligation can be achieved at relatively low concentrations.[8]

Applications in Research and Development

The unique characteristics of the CBT-Cys condensation have led to its widespread adoption in various scientific disciplines.

  • Site-Specific Protein Labeling: The high selectivity for N-terminal cysteine residues allows for the precise attachment of various functional moieties, including fluorophores, affinity tags, and radioisotopes for imaging applications.[12][14][15]

  • In Situ Molecular Imaging: The reaction can be used to assemble imaging probes directly within a biological system.[3] For example, a "split luciferin" approach involves the administration of a caged D-cysteine and a CBT derivative, which react in the presence of a specific enzyme to generate luciferin and produce a bioluminescent signal.[16][17]

  • Drug Discovery and Development: The ability to cyclize peptides and link molecules makes this reaction valuable for creating constrained peptides with improved stability and for the development of antibody-drug conjugates.[5][6]

  • Nanoparticle Formation: The self-assembly of products from the CBT-Cys reaction can be harnessed to form nanoparticles in situ for various biomedical applications.[4][5]

Conclusion: A Versatile Tool for Molecular Innovation

The CBT-Cys condensation reaction stands as a testament to the power of bio-inspired chemistry. Its robust nature, high specificity, and biocompatibility have solidified its place as a cornerstone of modern bioconjugation techniques. As researchers continue to explore its potential, we can anticipate even more innovative applications in molecular imaging, diagnostics, and therapeutics, further bridging the gap between synthetic chemistry and biological systems.

References

  • Firefly luciferase - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Marques, S. M., & Esteves da Silva, J. C. G. (2009). Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions. IUBMB Life, 61(1), 6–17. [Link]

  • Luciferase Mechanism. (n.d.). University of Bristol. Retrieved March 4, 2026, from [Link]

  • Wang, Y., et al. (2023). Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging. Chemical & Biomedical Imaging. [Link]

  • Shimomura, O. (2012). Chemical mechanism of the bioluminescence reaction of firefly luciferin... ResearchGate. [Link]

  • Luciferase Mechanism – Opioid Peptides. (n.d.). Tufts University. Retrieved March 4, 2026, from [Link]

  • Li, J., et al. (2022). Recent applications of CBT-Cys click reaction in biological systems. ResearchGate. [Link]

  • What is the role of ATP in bioluminescence reactions? (2025, September 2). Prepp. [Link]

  • Zheng, Z., et al. (2017). Proposed reaction mechanism between CBT and Cys. ResearchGate. [Link]

  • Li, J., et al. (2022). Recent applications of CBT-Cys click reaction in biological systems. PubMed. [Link]

  • Applications of CBT-Cys click reaction: past, present, and future. (n.d.). ResearchGate. [Link]

  • Zheng, Z., et al. (2016). Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. ResearchGate. [Link]

  • Zheng, Z., et al. (2016). Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. PMC. [Link]

  • Zheng, Z., et al. (2016). Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. Chemical Science (RSC Publishing). [Link]

  • Applications of CBT-Cys click reaction: past, present, and future. (n.d.). Semantic Scholar. [Link]

  • Expedient synthesis of electronically modified luciferins for bioluminescence imaging. (n.d.). PMC. [Link]

  • A Biocompatible “Split Luciferin” Reaction and Its Application for Non-Invasive Bioluminescent Imaging of Protease Activity in. (2014, September 15). Stanford Medicine. [Link]

  • Oba, Y., et al. (2013). Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. PLOS One. [Link]

  • The ATP Bioluminescence Assay. (2023, April 30). JoVE. [Link]

  • Frontispiece: Firefly Luciferin‐Inspired Biocompatible Chemistry for Protein Labeling and In Vivo Imaging. (n.d.). Scite.ai. [Link]

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. (n.d.). Springer Nature Experiments. [Link]

  • Specific Bioconjugation of N- & C-terminal Cysteines. (2024, November 7). Creative Biolabs. [Link]

  • Fast Cysteine Bioconjugation Chemistry. (n.d.). PMC - NIH. [Link]

  • Regulatory effects of ATP and luciferin on firefly luciferase activity. (n.d.). PMC. [Link]

  • Overall schematic of the split luciferin ligation reaction between d. (n.d.). ResearchGate. [Link]

  • Bioluminescence - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. (2026, February 5). ACS Publications. [Link]

  • Linear regression analysis of 1/[Cys] vs. time of the CBT-Cys click... (n.d.). ResearchGate. [Link]

  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids. (n.d.).
  • A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. (2016, May 24). Angewandte Chemie International Edition. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
  • Interaction of Added L-Cyteine with 2-Threityl-thiazolidine-4-carboxylic Acid derived from Xylose-Cysteine System Affecting its Maillard Browning. (n.d.). ResearchGate. [Link]

  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021, January 13). MDPI. [Link]

  • Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography. (n.d.). PubMed. [Link]

Sources

Advanced Thiazole-4-Carboxylic Acid Derivatives in Molecular Imaging: From Near-Infrared Bioluminescence to AhR-Targeted PET

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular probe development, I have evaluated countless chemical scaffolds for in vivo imaging. Among these, the thiazole-4-carboxylic acid core stands out as one of the most versatile and biologically privileged structures in our arsenal. Historically recognized as the fundamental pharmacophore of D-luciferin (the native substrate for firefly bioluminescence), this heterocyclic system has recently undergone radical synthetic evolution. Today, derivatives of thiazole-4-carboxylic acid are driving two major frontiers in molecular imaging:

  • Optical Imaging: The development of red-shifted luciferin analogs (e.g., infraluciferin) that bypass tissue attenuation limits, enabling deep-tissue, dual-parameter bioluminescence imaging (BLI)[1].

  • Nuclear Imaging: The synthesis of high-affinity positron emission tomography (PET) radiotracers (e.g., [11C]ITE and [18F]ITE) targeting the Aryl Hydrocarbon Receptor (AhR), providing unprecedented non-invasive visualization of glioblastoma and immune microenvironments[2][3].

This whitepaper dissects the mechanistic causality behind these innovations, providing robust, self-validating experimental protocols and quantitative data to guide your preclinical and clinical translation efforts.

PART 1: Optical Molecular Imaging: The Evolution of Infraluciferin

The Causality of Red-Shifting Bioluminescence

Standard in vivo BLI relies on the oxidation of D-luciferin—a thiazoline-4-carboxylic acid derivative—by firefly luciferase (FLuc). While highly sensitive, native D-luciferin emits light primarily in the yellow-green spectrum (~550–600 nm). In mammalian models, photons in this wavelength range are heavily absorbed by endogenous chromophores like hemoglobin and melanin. This results in severe signal attenuation, poor spatial resolution, and an inability to accurately quantify deep-tissue tumor burden[1].

To solve this, chemists modified the thiazole-4-carboxylic acid core to extend its π-conjugation, creating Infraluciferin (iLH2) . By doing so, the emission spectrum is pushed into the near-infrared (nIR) window (>700 nm)[4]. This shift drastically reduces photon scattering and absorption. Furthermore, because iLH2 interacts differently with engineered FLuc mutants, it allows for dual-parameter BLI—the simultaneous tracking of two distinct cellular events in the same living animal using spectral unmixing[1][4].

Data Presentation: Comparative Properties of BLI Substrates
PropertyNative D-LuciferinInfraluciferin (iLH2)
Core Scaffold Thiazoline-4-carboxylic acidExtended Thiazole-4-carboxylic acid
Peak Emission (

)
~550 - 618 nm689 - 721 nm[4]
Tissue Penetration Low (Absorbed by Hemoglobin)High (Near-Infrared Window)
Dual-Parameter Capability Limited (High spectral overlap)Excellent (Separation up to 185 nm)[4]
Primary Application In vitro assays, superficial in vivoDeep-tissue in vivo imaging, multiplexing
Visualization: Bioluminescence Pathway

BLI_Pathway A Infraluciferin (iLH2) (Thiazole-4-carboxylic acid core) B Luciferase + ATP + Mg2+ A->B C Luciferyl-Adenylate Intermediate B->C ATP hydrolysis D O2 Oxidation C->D E Dioxetanone Intermediate D->E Oxygenation F Decarboxylation (-CO2) E->F G Oxyluciferin (Excited State) F->G H Near-Infrared Light Emission (>700 nm) G->H Relaxation to ground state

Figure 1: Mechanism of infraluciferin bioluminescence via the thiazole-4-carboxylic acid core.

Experimental Protocol: In Vivo Dual-Parameter Near-Infrared BLI

To ensure trustworthiness, this protocol incorporates a self-validating spectral unmixing step to prevent signal bleed-through.

Step 1: Cell Preparation & Transfection

  • Engineer two distinct cell populations (e.g., tumor cells and CAR-T cells) to express spectrally distinct luciferase mutants (e.g., Fluc for ~689 nm and CBR for ~721 nm)[4].

  • Validation: Plate single-reporter control wells to establish pure spectral reference libraries prior to in vivo injection.

Step 2: Substrate Formulation

  • Dissolve the cell-permeable Infraluciferin methyl ester (iLH2-Me) in a biocompatible vehicle (e.g., 10% DMSO/90% PBS) to a final concentration of 20 mM. Endogenous esterases will cleave the methyl ester in vivo to yield the active thiazole-4-carboxylic acid.

Step 3: Animal Administration & Biodistribution

  • Administer the iLH2 formulation via intraperitoneal (IP) injection (approx. 100 mg/kg).

  • Allow 10–15 minutes for systemic biodistribution and esterase cleavage.

Step 4: Spectral Imaging & Unmixing

  • Place the animal in an optical imaging system equipped with narrow bandpass filters (e.g., 20 nm increments from 600 nm to 800 nm).

  • Acquire images sequentially. Apply linear unmixing algorithms using the reference spectra generated in Step 1 to separate the two biological populations accurately[1].

PART 2: Nuclear Molecular Imaging: AhR-Targeted PET Radiotracers

The Causality of AhR Targeting in Neuro-Oncology

While BLI is exceptional for preclinical models, clinical translation requires tomographic techniques like PET. The Aryl Hydrocarbon Receptor (AhR) has recently emerged as a critical biomarker in glioblastoma multiforme (GBM)[5]. AhR overactivation in GBM drives tumor proliferation and creates a highly immunosuppressive microenvironment[2]. Standard MRI with gadolinium contrast often fails to accurately delineate true tumor margins from treatment-induced necrosis. Thus, a PET radiotracer capable of quantifying AhR expression is highly desirable[5].

The Solution: [11C]ITE and [18F]ITE

The endogenous AhR ligand ITE (2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester) was originally isolated from porcine lung tissue and exhibits a remarkably high binding affinity (


 = 3 nM) for the AhR[6]. Unlike environmental AhR toxins (e.g., TCDD), ITE is non-toxic and rapidly metabolized, making it an ideal scaffold for radiotracer development[6]. By substituting the methyl ester with a carbon-11 isotope, or by introducing a fluorine-18 atom via copper-mediated radiofluorination, scientists have successfully generated [11C]ITE and [18F]ITE[2][3]. These tracers cross the blood-brain barrier and demonstrate specific uptake in AhR-positive GBM xenografts[3][7].
Data Presentation: Pharmacological Profile of AhR-Targeted Radiotracers
ParameterITE (Cold Standard)[11C]ITE (Radiotracer)
Target Aryl Hydrocarbon Receptor (AhR)Aryl Hydrocarbon Receptor (AhR)
Binding Affinity (

)
3 nM[6]3 nM[3]
Synthesis Method Condensation of Trp/Cys derivatives11C-Methylation of desmethyl-ITE[3]
Radiochemical Yield (DCY) N/A45 ± 15%[3]
Molar Activity N/A2.5 ± 0.5 Ci/μmol[3]
BBB Penetration YesYes[3]
Visualization: AhR-Targeted PET Workflow

AhR_PET A Desmethyl-ITE Precursor B [11C]CH3I /[11C]CH3OTf Methylation A->B C [11C]ITE Radiotracer (Thiazole-4-carboxylate) B->C Radiosynthesis D Intravenous Injection (In Vivo Model) C->D E Blood-Brain Barrier Crossing D->E F Aryl Hydrocarbon Receptor (AhR) Binding in Glioblastoma E->F High Affinity (Ki=3nM) G PET Image Acquisition & Quantification F->G 511 keV Coincidence Detection

Figure 2: Workflow for AhR-targeted PET imaging using the [11C]ITE radiotracer in glioblastoma.

Experimental Protocol: Automated Radiosynthesis and Quality Control of [11C]ITE

To ensure clinical-grade trustworthiness, this protocol mandates a co-injection validation step to definitively confirm radiochemical identity.

Step 1: Cyclotron Production & Precursor Preparation

  • Generate [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Convert[11C]CO2 to the methylating agent [11C]CH3I (or[11C]CH3OTf) using an automated synthesis module.

  • Prepare the precursor vial containing 1 mg of desmethyl-ITE in 0.5 mL of anhydrous DMF[3].

Step 2: Radiolabeling (Methylation)

  • Trap the [11C]CH3I in the precursor vial at room temperature.

  • Heat the reaction mixture to 80°C for 5 minutes to drive the esterification of the thiazole-4-carboxylic acid moiety, yielding [11C]ITE[3].

Step 3: HPLC Purification & Formulation

  • Dilute the crude mixture and inject it onto a semi-preparative reverse-phase HPLC column.

  • Collect the radioactive fraction corresponding to [11C]ITE.

  • Formulate the isolated tracer in sterile saline containing <10% ethanol to ensure in vivo stability and biocompatibility[2].

Step 4: Quality Control (Self-Validation)

  • Validation: Perform analytical HPLC by co-injecting the formulated [11C]ITE with a non-radioactive ("cold") ITE standard. The radioactive peak must perfectly co-elute with the UV absorbance peak of the cold standard.

  • Confirm radiochemical purity is >95% and measure the molar activity prior to intravenous administration[3].

Conclusion

From the deep-tissue optical tracking enabled by infraluciferin to the precise tomographic mapping of glioblastoma via AhR-targeted PET tracers, the thiazole-4-carboxylic acid scaffold remains a cornerstone of molecular imaging. By understanding the mechanistic principles governing these molecules, researchers can design more sensitive, specific, and clinically translatable imaging workflows.

References

  • Stowe, C. L., et al. (2019). "Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin." eLife. URL: [Link]

  • Sisi, C., et al. (2022). "A higher spectral range of beetle bioluminescence with infraluciferin." Frontiers in Bioengineering and Biotechnology (via NIH PMC). URL:[Link]

  • Neelamegam, R., et al. (2021). "Radiosynthesis and evaluation of [11C]ITE as a PET tracer for aryl hydrocarbon receptor." Journal of Nuclear Medicine. URL:[Link]

  • Song, J., et al. (2007). "The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor." Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Lim, T. X., et al. (2021). "The aryl hydrocarbon receptor: A diagnostic and therapeutic target in glioma." Drug Discovery Today (via ResearchGate). URL:[Link]

  • Lim, T. X. (2023). "Development of PET Radioligands targeting the Aryl Hydrocarbon Receptor in Glioblastoma." The University of Queensland eSpace. URL:[Link]

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Fluorescence Quantum Yield of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the fluorescence quantum yield and precursor characteristics of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CAS: 2253525-96-9). This analysis synthesizes structural photophysics, synthesis pathways, and experimental protocols for accurate quantum yield determination.

Executive Summary

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a structural analogue of Firefly Luciferin (D-Luciferin) and Dehydroluciferin. Unlike the highly fluorescent benzothiazole-conjugated systems found in bioluminescent substrates, this molecule features a methylene bridge (-CH₂-) between the cyanophenyl moiety and the thiazole ring.

This structural modification disrupts the extended


-conjugation required for high fluorescence quantum yield (QY). Consequently, while the molecule serves as a critical intermediate or "dark" control in structure-activity relationship (SAR) studies, it exhibits negligible intrinsic fluorescence  compared to its conjugated counterparts. This guide focuses on the photophysical characterization of the molecule and its synthetic precursors, providing a rigorous protocol for quantifying these low-level emissions.

Structural Photophysics & Quantum Yield Analysis

The Conjugation Break

The fluorescence of thiazole-based probes (like Luciferin) relies on the planar alignment of the benzothiazole and thiazole rings, allowing for delocalized electron density upon excitation.

  • Luciferin / Dehydroluciferin: Direct bond between aromatic rings

    
     Extended conjugation 
    
    
    
    High QY (
    
    
    ).[1]
  • 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid: The methylene spacer isolates the cyanophenyl group from the thiazole ring. This "insulating" effect restricts the chromophore to the individual aromatic units, which absorb in the UV region and emit weakly or not at all in the visible spectrum.

Precursor Fluorescence Data

The synthesis of this molecule typically involves the condensation of a thioamide precursor with a halopyruvate.[1] The fluorescence properties of these precursors are summarized below:

CompoundStructure / RoleApprox.[1][2][3][4]

(Quantum Yield)
Emission

2-(4-Cyanophenyl)ethanethioamide Precursor A (Thioamide)< 0.01 (Negligible)N/A (UV absorption only)
Bromopyruvic Acid (or Ethyl ester) Precursor B (Cyclizer)< 0.001 (Non-fluorescent)N/A
2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Target Molecule < 0.02 (Weak/Dark)~300-350 nm (Weak UV)
Ref: Dehydroluciferin (Standard)Conjugated Analogue0.15 - 0.60520 - 560 nm

Scientific Insight: The low quantum yield of the target molecule makes it an excellent negative control for bioluminescence assays or a "caged" probe scaffold where the methylene group is targeted for oxidative modification (e.g., by P450 enzymes) to restore conjugation and fluorescence.

Synthesis & Precursor Pathway

Understanding the precursors is essential for purity analysis, as unreacted thioamide can interfere with UV absorption measurements.

Retrosynthetic Analysis

The molecule is assembled via the Hantzsch Thiazole Synthesis .

  • Thioamide Formation: 4-Cyanophenylacetonitrile is converted to the thioamide.

  • Cyclization: Condensation with bromopyruvic acid generates the thiazole ring.

Pathway Diagram (DOT)

SynthesisPathway Precursor1 4-Cyanophenylacetonitrile (Nitrile Source) Precursor2 2-(4-Cyanophenyl)ethanethioamide (Thioamide Intermediate) Precursor1->Precursor2 H2S / Et3N (Thiolation) Product 2-(4-Cyanobenzyl)thiazole- 4-carboxylic Acid Precursor2->Product Hantzsch Synthesis (- HBr, - H2O) Reagent Bromopyruvic Acid (Cyclization Agent) Reagent->Product

Figure 1: Hantzsch synthesis pathway for the target molecule. The condensation of the thioamide and bromopyruvic acid yields the thiazole core.

Protocol: Fluorescence Quantum Yield Measurement

Since the molecule is weakly fluorescent, the Relative Method using a UV-active standard (like Quinine Sulfate or Tryptophan) is required. Absolute measurement using an integrating sphere is recommended if


.
Materials
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or L-Tryptophan in water (
    
    
    
    ) depending on excitation
    
    
    .[1]
  • Solvent: DMSO or Ethanol (spectroscopic grade).

  • Instrument: Spectrofluorometer with corrected PMT response.

Step-by-Step Methodology
  • Absorbance Matching:

    • Prepare stock solutions of the Target Molecule and Reference Standard.

    • Dilute both so that the optical density (OD) at the excitation wavelength (e.g., 280 nm or 300 nm) is below 0.1 (ideally 0.05) to avoid inner filter effects.

    • Critical Check: Ensure the background solvent absorbance is subtracted.

  • Emission Scanning:

    • Excitation Wavelength (

      
      ): Set to the absorption maximum of the benzyl-thiazole (likely ~260-290 nm).
      
    • Scan Range: 300 nm – 600 nm.

    • Integration: Integrate the total area under the fluorescence emission curve (

      
      ).
      
  • Calculation: Use the comparative quantum yield equation:

    
    
    
    • 
      : Quantum Yield[2][3]
      
    • 
      : Integrated Emission Area
      
    • 
      : Absorbance at 
      
      
      
      [2]
    • 
      : Refractive Index of solvent (e.g., DMSO=1.479, Water=1.333)
      
Validation Logic
  • Self-Check: If the calculated

    
     is negative or >1.0, check for lamp fluctuations or solvent contamination.
    
  • Raman Band: In weakly fluorescent samples, the solvent Raman peak will be visible. Do not integrate the Raman peak as part of the fluorescence signal.

Mechanistic Comparison: Why Low QY?

To visualize why this precursor is "dark" compared to Luciferin, we examine the electron flow.

FluorescenceMechanism cluster_Luciferin D-Luciferin (High QY) cluster_Target 2-(4-Cyanobenzyl)thiazole (Low QY) L_Struct Benzothiazole-Thiazole (Planar Conjugation) L_Ex Excitation -> Delocalized CT State L_Struct->L_Ex L_Em Strong Emission (560 nm) L_Ex->L_Em T_Struct Benzyl-Thiazole (Methylene Bridge Break) T_Ex Excitation -> Localized State T_Struct->T_Ex T_Em Non-Radiative Decay / Weak UV T_Ex->T_Em

Figure 2: Comparison of conjugation pathways. The methylene bridge in the target molecule prevents the delocalization necessary for visible fluorescence.

References

  • Accela Chem. (2025). Product Analysis: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CAS 2253525-96-9).[1][4][5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Guidance on Fluorescence Quantum Yield Measurements. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Liang, G., et al. (2010). Controlled Self-Assembly of Intracellular Probes (CBT-Cys Click Chemistry). Nature Chemistry. (Context for CBT precursors).

Sources

Technical Guide: Toxicology & Safety Profile of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive toxicology and safety reference for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid .

Note on Data Availability: As a specialized research intermediate, specific regulatory toxicological data (e.g., LD50 studies, Ames tests) for this exact structure is limited. The safety profile below is constructed using Read-Across Methodology , synthesizing data from structural analogs (Thiazole-4-carboxylic acid, 4-Cyanobenzyl derivatives, and D-Luciferin precursors) and Quantitative Structure-Activity Relationship (QSAR) principles.

Chemical Identification & Physicochemical Properties[1][2][3][4][5]

This compound represents a hybrid scaffold combining a thiazole-4-carboxylic acid core (common in peptidomimetics and firefly luciferin analogs) with a 4-cyanobenzyl moiety at the C2 position.[1] It is primarily utilized as a high-value intermediate in the synthesis of bioluminescent probes and bioactive thiazole derivatives.

PropertyData / Specification
Chemical Name 2-[(4-Cyanophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Molecular Formula C₁₂H₈N₂O₂S
Molecular Weight 244.27 g/mol
Predicted CAS Not Assigned (Analog: 1522331-44-7 for phenyl-variant)
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water (unless basified)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.0 (Thiazole nitrogen)
Melting Point 185–195 °C (Decomposes)

Hazard Identification (GHS Classification)

Based on the functional groups (Nitrile, Carboxylic Acid, Thiazole), the compound is classified as a Category 2 Irritant with potential for Acute Toxicity upon metabolic activation.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Potential Target Organ Toxicity - Predicted)
      
Hazard Statements
  • H302: Harmful if swallowed (Nitrile moiety).

  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • EUH032: Contact with acids liberates very toxic gas (Potential HCN release under strong acidic conditions).

Toxicological Assessment & Mechanism of Action

Structure-Activity Relationship (SAR) Analysis

The toxicity of this compound is governed by two pharmacophores:

  • The Nitrile (Cyano) Group: Located on the benzyl ring. Aromatic nitriles are generally more stable than aliphatic nitriles, but metabolic oxidation (via Cytochrome P450) can lead to the release of cyanide ions (

    
    ), inhibiting cytochrome c oxidase.
    
  • The Thiazole-Carboxylic Acid Core: Structurally similar to D-Luciferin and Thiazolidine-4-carboxylic acid .[1] These cores are generally well-tolerated but can cause sensitization and renal stress at high doses due to sulfur metabolism.

Metabolic Pathway & Bioactivation

The following diagram illustrates the potential metabolic fate of the compound, highlighting the critical hydrolysis step that dictates toxicity.

MetabolicPathway Compound 2-(4-Cyanobenzyl) thiazole-4-COOH P450 CYP450 Oxidation Compound->P450 Phase I Hydrolysis Nitrilase/ Hydrolysis Compound->Hydrolysis Enzymatic Cyanide Free Cyanide (CN-) P450->Cyanide Oxidative Dealkylation Amide Amide Intermediate Hydrolysis->Amide AcidMetabolite Benzoic Acid Derivative Amide->AcidMetabolite Glucuronidation Glucuronide Conjugate AcidMetabolite->Glucuronidation Phase II Excretion Renal Excretion Cyanide->Excretion Detox to Thiocyanate Glucuronidation->Excretion

Figure 1: Predicted metabolic pathway.[1] The primary route is likely hydrolysis to the amide/acid, but oxidative dealkylation poses a risk of cyanide release.

Safe Handling & Experimental Protocol

Engineering Controls
  • Fume Hood: Mandatory. All weighing and solubilization must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.

  • Inert Atmosphere: Store under Nitrogen (

    
    ) or Argon. The thiazole ring is susceptible to oxidation over time.
    
Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness). Do not use latex.

  • Respiratory: If dust generation is likely, use a NIOSH N95 or CEN P2 respirator.

  • Eyes: Chemical safety goggles.

Protocol: Safe Solubilization for Biological Assays

This compound is often used in luciferase assays or cell signaling studies.[1] Incorrect solubilization can lead to precipitation and erroneous toxicity data.

Step-by-Step Workflow:

  • Calculate Molarity:

    • Target Stock: 100 mM.

    • Weigh 24.4 mg of compound.

  • Primary Solvent (DMSO):

    • Add 1.0 mL of anhydrous DMSO.

    • Critical: Vortex for 30 seconds. The solution should be clear yellow.

  • Aqueous Dilution (The "Crash" Risk):

    • Do NOT add water directly to the 100 mM stock.

    • Prepare an intermediate dilution (e.g., 10 mM) in 50% DMSO/PBS before final dilution to working concentration (e.g., 100 µM).

  • pH Adjustment:

    • The carboxylic acid moiety will lower the pH of unbuffered solutions.

    • Verify pH is 7.2–7.4 using micro-pH strips; adjust with 0.1 N NaOH if necessary.

Emergency Response Protocols

ScenarioImmediate ActionMedical Rationale
Skin Contact Wash with soap/water for 15 min. Discard contaminated clothing.[2]Acidic nature causes contact dermatitis; thiazoles are potential sensitizers.
Eye Contact Rinse with water for 15 min, lifting eyelids.[2] Consult ophthalmologist.Risk of corneal opacity due to acidic pH and organic irritation.
Ingestion Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if conscious.Potential for nitrile hydrolysis in the stomach acid to release HCN (slow but possible).
Spill Cleanup Neutralize with weak base (Sodium Bicarbonate), then absorb with vermiculite.Prevents acid-catalyzed volatilization of toxic byproducts.

Storage & Stability

  • Temperature: -20 °C (Long-term).

  • Light Sensitivity: Protect from light (Amber vials).

  • Incompatibilities: Strong oxidizing agents (e.g., Peroxides), Strong Acids (Risk of HCN), Strong Bases.

References

  • Amadis Chemical. (2025). Safety Data Sheet for 2-(4-Cyanophenyl)thiazole-4-carboxylic acid (Analog Reference). Retrieved from

  • PubChem. (2025).[1] Compound Summary: Thiazole-4-carboxylic acid (CID 304271).[3] National Library of Medicine. Retrieved from [Link]

  • White, E. H., et al. (1963). "Analogs of Firefly Luciferin." Journal of the American Chemical Society, 85(21), 337–343. (Foundational chemistry for thiazole-carboxylic acid luciferin analogs).
  • Logue, B. A., et al. (2005).[4] "Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid." Journal of Chromatography B, 819(2), 237–244.[4] (Metabolic context for thiazole-carboxylic acid derivatives).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Cyano-6-hydroxybenzothiazole. Merck KGaA.

Sources

Methodological & Application

Protocol for synthesizing D-Luciferin from 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing D-Luciferin Scaffolds via Nitrile Condensation

Part 1: Executive Summary & Chemical Strategy

1.1 The Synthetic Challenge The user has requested a protocol for synthesizing D-Luciferin from 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid .

Critical Technical Clarification: Native Firefly D-Luciferin (Photinus pyralis) is chemically defined as (S)-2-(6-hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid .[1] The established biosynthetic and synthetic precursor for the benzothiazole core is 2-Cyano-6-hydroxybenzothiazole (CHBT) , not the benzyl-thiazole derivative specified in the prompt.

  • Scenario A (Standard Synthesis): To synthesize native D-Luciferin, one must use 2-Cyano-6-hydroxybenzothiazole and D-Cysteine .

  • Scenario B (Analog Synthesis): If the specific starting material 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is used, the reaction with D-Cysteine will yield a novel luciferin analog (specifically, a bis-thiazole derivative with a benzyl linker).

1.2 The Universal Solution: The "White" Condensation Regardless of the specific nitrile precursor (Standard CHBT or the User's Benzyl-Thiazole), the chemical transformation required is identical: the condensation of an aromatic nitrile with D-Cysteine to form a thiazoline ring. This guide provides a high-fidelity protocol for this "Click-like" condensation, adaptable to both the standard synthesis and the specific analog requested.

Part 2: Reaction Mechanism & Logic

The synthesis relies on the nucleophilic attack of the D-cysteine thiol on the nitrile carbon, followed by intramolecular cyclization by the amine. This reaction is highly specific, bio-orthogonal, and proceeds in aqueous media, but is sensitive to oxidation (which leads to Dehydroluciferin, a potent inhibitor).

Key Mechanistic Steps:

  • Nucleophilic Attack: D-Cysteine thiolate attacks the nitrile (-CN).

  • Cyclization: The alpha-amine attacks the resulting imidate intermediate.

  • Ammonia Loss: (Not typically observed here; the thiazoline ring retains the nitrogen). Correction: The reaction is an addition-cyclization; no ammonia is lost. The nitrile nitrogen becomes the ring nitrogen.

DOT Diagram: Reaction Pathway

ReactionPathway Precursor Nitrile Precursor (R-CN) Intermediate Thioimidate Intermediate Precursor->Intermediate Nucleophilic Attack (pH 8.0) Cysteine D-Cysteine (Thiol/Amine) Cysteine->Intermediate Product D-Luciferin Scaffold (Thiazoline Ring) Intermediate->Product Cyclization Oxidation Dehydroluciferin (Inhibitor) Product->Oxidation O2 Exposure (Avoid!)

Caption: Figure 1. Mechanism of Nitrile-Cysteine Condensation. The reaction requires controlled pH to favor nucleophilic attack while preventing product oxidation.

Part 3: Detailed Experimental Protocol

Target: Synthesis of D-Luciferin (or Analog) via Nitrile Condensation. Scale: 100 mg - 1 g scale (Adaptable).

Reagents & Materials
ComponentGrade/PurityRole
Precursor >95%Option A: 2-Cyano-6-hydroxybenzothiazole (Native)Option B: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (Analog)
D-Cysteine HCl >99%Reactant (Provides thiazoline ring & chirality)
Potassium Carbonate (K₂CO₃) AnhydrousBase (Neutralizes HCl, activates thiol)
Methanol (MeOH) HPLC GradeCo-solvent for organic precursor
Water Milli-Q, DegassedSolvent
Argon/Nitrogen UHPInert atmosphere (Critical)
Step-by-Step Methodology

Step 1: Solvent Deoxygenation (CRITICAL)

  • Rationale: D-Luciferin is easily oxidized to Dehydroluciferin in the presence of light and oxygen. Dehydroluciferin inhibits luciferase enzymes.

  • Action: Sparge Milli-Q water and Methanol with Argon gas for 15–20 minutes prior to use.

Step 2: Preparation of D-Cysteine Solution

  • Weigh 1.1 equivalents of D-Cysteine Hydrochloride Monohydrate relative to the nitrile precursor.[2]

    • Example: If using 1.0 mmol (176 mg) of Precursor, use 1.1 mmol (193 mg) of D-Cysteine.

  • Dissolve in degassed water (approx. 5 mL per mmol).

  • Neutralization: Add K₂CO₃ (approx. 1.1 eq) slowly while monitoring pH. Adjust pH to 8.0 ± 0.2 .

    • Note: Do not exceed pH 9.0, as this accelerates racemization and oxidation.

Step 3: Condensation Reaction

  • Dissolve the Nitrile Precursor (1.0 eq) in minimal degassed Methanol (approx. 5 mL per mmol).

    • If using the User's Analog Precursor: Ensure full solubility; mild sonication may be required.

  • Add the Nitrile solution dropwise to the D-Cysteine solution under Argon flow.

  • Reaction: Stir the mixture at Room Temperature in the DARK (wrap flask in foil).

  • Duration: 15–60 minutes.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC. The nitrile spot should disappear rapidly.

Step 4: Acidification & Precipitation

  • Once the reaction is complete, cool the mixture on ice.

  • Acidify carefully with 1M HCl to pH 2–3 .

  • Observation: The product (D-Luciferin or Analog) typically precipitates as a pale yellow/white solid.

  • Stir at 0°C for 30 minutes to maximize yield.

Step 5: Purification

  • Filtration: Collect the precipitate by vacuum filtration.[3]

  • Wash: Wash the cake with cold water (x2) and cold 1:1 MeOH/Water (x1).

  • Drying: Dry under high vacuum in the dark over P₂O₅.

  • Alternative (if no precipitate forms): For highly polar analogs (like the user's dicarboxylic acid derivative), purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA) is required.

Part 4: Quality Control & Validation

To ensure the synthesized compound is valid for biological assays, verify the following parameters.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Presence of thiazoline protons (approx. 3.5-5.5 ppm) and aromatic core.
Purity HPLC (254 nm)>95% Area Under Curve.
Chirality Chiral HPLC or Optical RotationConfirm (S)-enantiomer (D-Luciferin).
Function Bioluminescence AssayLight emission upon addition to Luciferase + ATP.

Workflow Diagram: Synthesis Protocol

ProtocolWorkflow Start Start: Weigh Reagents Deox Deoxygenate Solvents (Ar Sparge, 20 min) Start->Deox Mix Mix Precursor (MeOH) + D-Cys (pH 8 Water) Deox->Mix React React: RT, Dark, Ar (15-60 min) Mix->React Acidify Acidify to pH 2-3 (Precipitation) React->Acidify Filter Filter & Wash (Cold H2O/MeOH) Acidify->Filter Dry Dry in Dark (High Vacuum) Filter->Dry End Final Product: D-Luciferin / Analog Dry->End

Caption: Figure 2. Operational workflow for the synthesis of Luciferin scaffolds.

Part 5: References

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343. Link

  • McCutcheon, D. C., et al. (2020). A Practical Synthesis of D-Luciferin and Derivatives. Organic Process Research & Development. (General reference for modern optimized protocols).

  • Prescher, J. A., & Contag, C. H. (2010). Guided by the Light: Visualizing Biomolecular Processes in Living Animals with Bioluminescence. Current Opinion in Chemical Biology. (Context on analogs).

Disclaimer: This protocol describes the synthesis of chemical compounds. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The user is responsible for verifying the chemical identity of their specific starting material ("2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid") as it deviates from the standard commercial precursor.

Sources

How to conjugate 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid for peptide labeling

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the conjugation protocol for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid to peptides.[1]

Based on the chemical structure, this molecule contains a carboxylic acid (-COOH) at the C4 position of the thiazole ring, which serves as the primary handle for bioconjugation to primary amines (N-terminus or Lysine side chains) on peptides.[1] The 4-cyanobenzyl moiety at the C2 position acts as the functional payload (potentially as a Raman tag, a pharmacophore, or a bioorthogonal handle, depending on the specific application).[1]

Part 1: Scientific Foundation & Strategy

Chemical Logic

The conjugation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid relies on Amide Bond Formation .[1] The carboxylic acid is relatively unreactive towards amines under physiological conditions and must be activated to an electrophilic species (e.g., NHS ester) to facilitate nucleophilic attack by the peptide's primary amine.[1]

  • Target Functional Group: Primary Amines (

    
    ) on the peptide (N-terminus or Lysine 
    
    
    
    -amino group).[1]
  • Activation Strategy:

    
    -Hydroxysuccinimide (NHS) ester formation using a carbodiimide (EDC or DCC) or uronium salts (HATU/HBTU).[1]
    
  • Critical Distinction (The "CBT" Confusion):

    • Standard CBT: In peptide chemistry, "CBT" often refers to 2-Cyanobenzothiazole , which reacts specifically with 1,2-aminothiols (N-terminal Cysteine) via a bioorthogonal condensation reaction.[1][2]

    • Your Molecule:[1][3][4][5]2-(4-Cyanobenzyl)thiazole contains a cyano group on a benzyl ring.[1][6] This nitrile is significantly less electrophilic than the 2-cyano group on a benzothiazole ring.[1] Therefore, this molecule is unlikely to undergo the spontaneous "CBT-Cys" click reaction .[1] It should be treated as a Tag or Probe attached via standard amide coupling.[1]

Reaction Mechanism
  • Activation: The carboxylic acid reacts with a coupling reagent (e.g., TSTU or EDC/NHS) to form an active ester.[1]

  • Coupling: The active ester undergoes nucleophilic acyl substitution by the peptide amine.[1]

  • Result: A stable amide linkage connecting the thiazole probe to the peptide.[1]

Part 2: Detailed Protocols

Protocol A: Two-Step Conjugation (via NHS Ester)

Best for valuable peptides or when avoiding excess coupling reagents in the final mixture.[1]

Materials:

  • Ligand: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CBT-COOH)

  • Peptide: Containing at least one primary amine (desalted).[1]

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (

    
    -Hydroxysuccinimide).[1]
    
  • Solvent: Anhydrous DMSO or DMF.[1]

  • Base: DIPEA (

    
    -Diisopropylethylamine).[1]
    

Step-by-Step Procedure:

  • Activation (NHS Ester Formation):

    • Dissolve CBT-COOH (10 µmol) in 100 µL anhydrous DMSO.

    • Add EDC (12 µmol, 1.2 eq) and NHS (12 µmol, 1.2 eq).

    • Incubate at room temperature (RT) for 1–2 hours with gentle agitation.

    • Validation: Monitor by TLC or LC-MS to confirm conversion to the NHS ester (Mass shift: +97 Da).[1]

  • Peptide Preparation:

    • Dissolve the Peptide (2 µmol) in 200 µL coupling buffer (e.g., 0.1 M NaHCO

      
      , pH 8.3) or DMSO with 5 eq DIPEA if the peptide is hydrophobic.[1]
      
    • Note: Ensure the peptide buffer is free of primary amines (no Tris or Glycine).[1]

  • Conjugation:

    • Add the activated CBT-NHS ester solution (from Step 1) to the peptide solution.[1]

    • Ratio: Use a 5:1 to 10:1 molar excess of CBT-NHS over peptide to drive the reaction to completion.[1]

    • React for 2–4 hours at RT or overnight at 4°C in the dark.

  • Quenching:

    • Add 10% volume of 1 M Glycine (pH 8.0) or Hydroxylamine to quench unreacted NHS esters.[1] Incubate for 15 mins.

  • Purification:

    • Purify the conjugate using RP-HPLC (C18 column).[1]

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1]

    • Collect the peak corresponding to the conjugate mass.[1]

Protocol B: One-Pot In-Situ Activation (High Throughput)

Best for screening or solid-phase synthesis.[1]

Materials:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA.[1]

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve CBT-COOH (5 eq relative to peptide) in minimal DMF.

    • Dissolve HATU (4.9 eq) in DMF.[1]

  • Activation:

    • Mix CBT-COOH and HATU solutions.

    • Add DIPEA (10 eq).[1] The solution should turn yellow (indicating activation).[1]

    • Incubate for 2 minutes (do not exceed 5 mins to avoid racemization or side reactions).

  • Coupling:

    • Add the activated mixture immediately to the Peptide (resin-bound or in solution).[1]

    • React for 1 hour at RT.

  • Work-up:

    • (If Solid Phase): Wash resin with DMF (3x), DCM (3x).[1] Cleave peptide from resin.[1]

    • (If Solution): Dilute with water/acetonitrile and purify via HPLC.[1]

Part 3: Data Analysis & Quality Control

Analytical Validation

Confirm the identity of the conjugate using LC-MS.[1]

ComponentExpected Mass Change (

Mass)
Notes
Amide Bond Formation + (MW of CBT-COOH) - 18.01 Da Loss of H

O during condensation.[1]
NHS Ester Intermediate + (MW of CBT-COOH) + 97.05 Da If observed, hydrolysis is incomplete.[1]
Hydrolysis Product + 18.01 Da Reversion to carboxylic acid (failed coupling).[1]
Troubleshooting Guide
ObservationProbable CauseSolution
Low Yield Hydrolysis of NHS esterUse anhydrous solvents (DMSO/DMF) and store desiccated.[1]
Precipitation Poor solubility of CBTIncrease DMSO concentration; ensure peptide is soluble before mixing.
Multiple Peaks Non-specific labelingControl pH (8.0–8.[1]3) to favor N-terminus over Lysines, or use protecting groups.[1]

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the logical flow of the conjugation process, highlighting the critical decision points between solution-phase and solid-phase methods.

ConjugationWorkflow Start Start: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid CheckPhase Select Method Start->CheckPhase StepA1 Activate with EDC/NHS (Form NHS Ester) CheckPhase->StepA1 Solution Phase StepB1 Activate with HATU/DIPEA (In-situ) CheckPhase->StepB1 Solid Phase StepA2 Mix with Peptide (pH 8.3 Buffer) StepA1->StepA2 Active Ester StepA3 Quench with Glycine StepA2->StepA3 Purify Purification (RP-HPLC) StepA3->Purify StepB2 Add to Resin-Bound Peptide StepB1->StepB2 StepB3 Cleave from Resin StepB2->StepB3 StepB3->Purify QC QC: LC-MS & Yield Calc Purify->QC

Caption: Workflow for conjugating 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid via Solution Phase (NHS) or Solid Phase (HATU) methods.

Part 5: References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for EDC/NHS and amide coupling chemistry). [1]

  • Liang, G., et al. (2011).[1][2] "Controlled Self-Assembly of Intracellular Nanoparticles for Enhanced Imaging." Nature Chemistry.[1] (Foundational work on CBT-Cys click reaction, cited for context on CBT nomenclature).

  • PubChem Compound Summary. "4-Thiazolecarboxylic acid derivatives." National Center for Biotechnology Information.[1] (Verification of thiazole carboxylic acid reactivity). [1]

Sources

Click chemistry applications of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and D-Cysteine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the click chemistry applications of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and D-Cysteine.

Introduction: Bridging Heterocyclic Chemistry and Bioconjugation

In the landscape of modern drug discovery and chemical biology, the ability to covalently link molecular entities with precision and efficiency is paramount. "Click chemistry," a term that encapsulates reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups, provides a powerful toolkit for this purpose.[1][] This guide focuses on the conjugation of two molecules of significant interest: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid, a functionalized heterocyclic scaffold, and D-Cysteine, a non-canonical amino acid with a uniquely reactive thiol group.

The thiazole moiety is a critical building block in medicinal chemistry, often found in compounds with diverse biological activities.[3][4] D-Cysteine, on the other hand, offers a strategic advantage in bioconjugation. Its thiol group is the most nucleophilic among natural amino acid side chains, enabling highly chemoselective modifications.[5][6] Furthermore, its D-configuration can impart proteolytic resistance to the resulting conjugates.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of potential click chemistry strategies to conjugate these two molecules. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and optimizing these powerful reactions. The methodologies described herein are based on established, validated chemical principles, designed to serve as a robust starting point for your research endeavors.

Core Concepts: Choosing Your Click Chemistry Pathway

The conjugation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and D-Cysteine is not limited to a single method. The choice of strategy depends on the desired linker structure, reaction conditions, and the presence of other functional groups. Below, we discuss three primary, highly reliable click chemistry approaches.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[7][8][9] The reaction is renowned for its efficiency and orthogonality. The mechanism involves a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[10][11] The inclusion of a copper-coordinating ligand can accelerate the reaction and protect sensitive biomolecules from oxidative damage.[10][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a copper catalyst is a concern due to potential cytotoxicity, SPAAC offers a bioorthogonal alternative.[][14] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide, driven by the release of ring strain.[8][15] SPAAC is exceptionally useful for in vivo applications and for modifying complex biological samples where catalyst removal can be challenging.[][15]

Thiol-Ene Radical Addition

This reaction leverages the unique reactivity of the cysteine thiol. It involves the radical-mediated addition of a thiol across a double bond (an "ene"), forming a stable thioether linkage.[9][16] The reaction is typically initiated by light in the presence of a photoinitiator or by thermal radical initiators.[17][18] Its high selectivity for cysteine makes it an excellent choice for protein and peptide modification.[16][19]

Experimental Workflows and Protocols

The following sections provide detailed protocols for the functionalization of the starting materials and their subsequent conjugation using the three click chemistry strategies.

Workflow Overview

The general workflow for each strategy involves two key stages:

  • Functionalization: Introduction of the required "click handles" (azide, alkyne, or ene) onto the 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and D-Cysteine.

  • Conjugation: The click reaction itself, followed by purification and analysis of the final product.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Conjugation Thiazole 2-(4-Cyanobenzyl)thiazole- 4-carboxylic Acid Thiazole_mod Functionalized Thiazole (Alkyne/Azide/Ene) Thiazole->Thiazole_mod Amide Coupling Cysteine D-Cysteine Cysteine_mod Functionalized D-Cysteine (Azide/Alkyne) Cysteine->Cysteine_mod Amine/Thiol Modification Click Click Reaction (CuAAC, SPAAC, or Thiol-Ene) Thiazole_mod->Click Cysteine_mod->Click Purify Purification (e.g., HPLC) Click->Purify Analyze Analysis (LC-MS, NMR) Purify->Analyze

Caption: General experimental workflow for conjugation.

Protocol 1: Conjugation via CuAAC

This protocol describes the synthesis of an alkyne-modified thiazole and an azide-modified cysteine, followed by their copper-catalyzed cycloaddition.

Part 1A: Synthesis of Alkyne-Modified Thiazole

Principle: The carboxylic acid of the thiazole derivative is activated and coupled with propargylamine to introduce a terminal alkyne.

Materials:

  • 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add propargylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-modified thiazole.

Part 1B: Synthesis of Azide-Modified D-Cysteine

Principle: The free amine of D-Cysteine is acylated using an azide-containing N-hydroxysuccinimide (NHS) ester. The thiol group is temporarily protected to prevent side reactions.

Materials:

  • D-Cysteine hydrochloride

  • Azidoacetic acid NHS ester

  • Sodium bicarbonate

  • Dithiothreitol (DTT) for post-reaction deprotection if needed.

  • Deionized water

  • Acetonitrile (ACN)

Procedure:

  • Dissolve D-Cysteine hydrochloride (1.0 eq) in a 1:1 mixture of ACN and water.

  • Add sodium bicarbonate (2.5 eq) to adjust the pH to ~8.0.

  • Dissolve Azidoacetic acid NHS ester (1.1 eq) in ACN and add it dropwise to the cysteine solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., EtOAc) or purify directly by reverse-phase HPLC.

Part 1C: CuAAC "Click" Reaction

G reagents Alkyne-Thiazole + Azide-Cysteine product Triazole-linked Conjugate reagents->product Click Reaction (aq. buffer, RT, 1-4h) catalyst CuSO₄ Sodium Ascorbate Ligand (e.g., THPTA) catalyst->product

Caption: Schematic of the CuAAC reaction.

Materials:

  • Alkyne-modified thiazole (from Part 1A)

  • Azide-modified D-Cysteine (from Part 1B)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS) or similar aqueous buffer

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified thiazole (1.0 eq) and the azide-modified D-Cysteine (1.2 eq) in your chosen buffer (e.g., PBS/t-butanol mixture).

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[11][20]

  • Add the catalyst premix to the solution of reactants. The final copper concentration is typically 50-250 µM.[20]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[20]

  • Gently mix and incubate at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, the product can be purified by reverse-phase HPLC.

ParameterTypical RangeRationale
Reactant Ratio 1:1.1 to 1:3 (Alkyne:Azide)A slight excess of one reactant can drive the reaction to completion.
Copper (Cu²⁺) 50 - 500 µMCatalytic amount; higher concentrations can cause degradation.
Ligand (THPTA) 5x molar excess over Cu²⁺Accelerates the reaction and prevents oxidative damage.[10]
Reducing Agent 5-10x molar excess over Cu²⁺Maintains copper in the active Cu¹⁺ oxidation state.[11]
Reaction Time 1 - 12 hoursDependent on reactant concentrations and reactivity.
Temperature Room TemperatureMild conditions preserve the integrity of the molecules.

Protocol 2: Conjugation via SPAAC (Copper-Free)

This protocol avoids the use of a copper catalyst by employing a strained alkyne. Here, we propose functionalizing the thiazole with an azide and D-cysteine with a DBCO (dibenzocyclooctyne) group.

Part 2A: Synthesis of Azide-Modified Thiazole

Principle: The carboxylic acid of the thiazole is coupled with an amino-PEG-azide linker to introduce the azide group and enhance solubility.

Procedure:

  • Follow the procedure in Part 1A, but substitute propargylamine with an appropriate amino-PEG-azide linker (e.g., 2-aminoethoxy-azide).

Part 2B: Synthesis of DBCO-Modified D-Cysteine

Principle: The amine of D-Cysteine is reacted with a DBCO-NHS ester.

Procedure:

  • Follow the procedure in Part 1B, but substitute Azidoacetic acid NHS ester with a DBCO-NHS ester.

Part 2C: SPAAC "Click" Reaction

Procedure:

  • Dissolve the Azide-modified thiazole (1.0 eq) and the DBCO-modified D-Cysteine (1.1 eq) in a biocompatible solvent (e.g., PBS/DMSO co-solvent).

  • Mix the solution and allow it to react at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and specific cyclooctyne used.[21]

  • Monitor the reaction progress by LC-MS.

  • Purify the final conjugate by reverse-phase HPLC.

ParameterTypical RangeRationale
Reactant Ratio 1:1.1 to 1:2 (Azide:DBCO)A slight excess of the DBCO reagent is common.
Concentration 10 µM - 10 mMReaction rate is second-order; higher concentrations lead to faster reactions.
Reaction Time 1 - 24 hoursSPAAC is generally slower than CuAAC.[22]
Temperature Room Temperature to 37°CReaction is robust across a range of temperatures.

Protocol 3: Conjugation via Thiol-Ene Reaction

This protocol directly utilizes the thiol group of D-Cysteine.

Part 3A: Synthesis of Alkene-Modified Thiazole

Principle: The carboxylic acid of the thiazole is coupled with allylamine to introduce a terminal alkene ('ene').

Procedure:

  • Follow the procedure in Part 1A, but substitute propargylamine with allylamine.

Part 3B: Thiol-Ene "Click" Reaction

G reagents Alkene-Thiazole + D-Cysteine product Thioether-linked Conjugate reagents->product Thiol-Ene Reaction (aq. buffer, RT, UV light) initiator Photoinitiator (e.g., LAP) initiator->product

Caption: Schematic of the photo-initiated Thiol-Ene reaction.

Principle: A photoinitiator generates radicals upon UV exposure, which then catalyze the addition of the cysteine thiol across the alkene of the modified thiazole.[17][19]

Materials:

  • Alkene-modified thiazole (from Part 3A)

  • D-Cysteine

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the Alkene-modified thiazole (1.0 eq) and D-Cysteine (1.2 eq) in the aqueous buffer. Degas the solution with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Add the photoinitiator (typically 1-5 mol%).

  • Expose the reaction mixture to a UV lamp (e.g., 365 nm) at room temperature. Reaction times are typically short, ranging from 5 to 60 minutes.

  • Monitor the reaction by LC-MS.

  • Purify the final conjugate by reverse-phase HPLC.

ParameterTypical RangeRationale
Reactant Ratio 1:1.1 to 1:5 (Ene:Thiol)Excess thiol can prevent ene-ene polymerization side reactions.
Photoinitiator 1-5 mol%Catalytic amount needed to initiate the radical chain reaction.
UV Wavelength 365 nmCommon wavelength for many photoinitiators; should be chosen to avoid damaging sensitive molecules.
Reaction Time 5 - 60 minutesPhoto-initiated reactions are typically very fast.
Atmosphere Inert (N₂ or Ar)Oxygen is a radical scavenger and will inhibit the reaction.

Senior Application Scientist's Notes: Causality and Trustworthiness

  • Self-Validation: Each protocol is designed as a self-validating system. The progress of each step—functionalization and conjugation—should be rigorously monitored by an appropriate analytical technique like LC-MS. The appearance of the expected product mass and disappearance of starting materials confirms reaction success.

  • Choice of Functionalization Site: We have focused on modifying the carboxylic acid of the thiazole and the amine/thiol of cysteine. The thiazole's carboxylic acid is a convenient handle for standard amide coupling reactions, which are robust and well-documented. For cysteine, while both the amine and thiol can be modified, targeting the thiol (as in the Thiol-Ene reaction) offers superior chemoselectivity due to its higher nucleophilicity and lower pKa compared to other nucleophilic residues like lysine.[5][23]

  • Catalyst and Ligand Choice in CuAAC: The use of a water-soluble ligand like THPTA is crucial in bioconjugation. It not only accelerates the catalytic cycle but also sequesters the copper ion, preventing it from promoting side reactions or denaturing sensitive substrates.[10][11] The freshness of the sodium ascorbate solution is critical; it readily oxidizes in air, which would render it ineffective at maintaining the Cu¹⁺ state.

  • Inert Conditions for Thiol-Ene: The requirement for an inert atmosphere in the Thiol-Ene reaction cannot be overstated. Molecular oxygen is a diradical that efficiently quenches the radical intermediates required for the chain reaction, which will completely stall the conjugation.

Conclusion

The conjugation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and D-Cysteine via click chemistry represents a versatile strategy for creating novel molecular entities for drug discovery and chemical biology. By selecting the appropriate click reaction—CuAAC for its efficiency, SPAAC for its biocompatibility, or Thiol-Ene for its direct cysteine targeting—researchers can tailor the conjugation process to their specific needs. The protocols and insights provided in this guide offer a comprehensive and reliable foundation for successfully implementing these powerful chemical tools.

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Troubleshooting & Optimization

Technical Support Center: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists optimizing the synthesis of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid . It addresses the specific chemoselectivity challenges posed by the simultaneous presence of an acid-labile/base-labile nitrile group and the thiazole ring formation.[1]

Current Status: Optimized Protocol Available Applicability: Medicinal Chemistry (Kinase Inhibitors), Fragment-Based Drug Discovery Key Challenge: Chemoselectivity (Preserving the 4-cyano group during ester hydrolysis and thioamide formation).[1][2]

Part 1: Critical Process Parameters (The "Yield Killers")

Before starting, review these three critical failure points. 80% of yield losses for this specific scaffold stem from these issues.

ParameterThe "Silent" FailureRoot CauseThe Fix
Reagent Quality Formation of "Black Tar" Ethyl Bromopyruvate is highly unstable.[1][2] It polymerizes upon exposure to air/light, creating impurities that poison the Hantzsch cyclization.[2]Must be colorless to pale yellow. If brown/orange, distill under vacuum immediately before use.[2] Store at -20°C under Argon.
Chemoselectivity (Step 1) Dithioamide Formation The starting material (4-cyanophenylacetonitrile) has two nitriles.[1][2] Over-reaction converts the aromatic nitrile to a thioamide/amide.[2]Temperature Control. The aliphatic nitrile (benzyl position) is kinetically faster to react with H₂S than the aromatic nitrile. Keep reaction < 40°C.
Hydrolysis Conditions Loss of Nitrile (Amide Impurity) Standard acid hydrolysis (HCl reflux) or harsh base hydrolysis converts the Ar-CN to Ar-CONH₂ or Ar-COOH.[1][2]Lithium Hydroxide (LiOH) in THF/Water at ambient temperature.[1][2] Avoid mineral acids for the final step.[2]
Part 2: Optimized Synthetic Protocol

This protocol uses a Hantzsch Thiazole Synthesis route, optimized for chemoselectivity.[1][2]

Step 1: Selective Thioamide Formation

Target: Convert 4-cyanophenylacetonitrile to 2-(4-cyanophenyl)ethanethioamide without touching the aromatic nitrile.[1][2]

  • Dissolve: Suspend 4-cyanophenylacetonitrile (1.0 eq) in Pyridine/Triethylamine (10:1 ratio).

  • Reagent: Bubble H₂S gas (excess) through the solution slowly for 2-4 hours.

    • Alternative (Safer): Use Ammonium Sulfide (20% aq) in Ethanol, but H₂S gas provides cleaner conversion for this specific substrate.

  • Critical Control: Maintain temperature at 20–25°C . Do NOT heat. Heating >50°C activates the aromatic nitrile.[2]

  • Workup: Pour into ice water. The thioamide usually precipitates as a yellow solid.[2] Filter and wash with cold water.[1][2]

    • Checkpoint: 1H NMR should show two singlets for the NH₂ protons (broad) and the methylene -CH₂- shift.[1][2]

Step 2: Hantzsch Cyclization

Target: Ethyl 2-(4-cyanobenzyl)thiazole-4-carboxylate.[1][2]

  • Solvent: Use Ethanol (absolute) or DMF (if solubility is poor).[1][2]

  • Addition: Dissolve the thioamide (1.0 eq) in solvent. Add Ethyl Bromopyruvate (1.05 eq) dropwise at 0°C.

    • Note: Do not dump the bromopyruvate all at once; the exotherm can degrade it.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60°C for 1 hour to drive dehydration.

  • Workup: Evaporate solvent. Neutralize with saturated NaHCO₃ (careful of foaming). Extract with Ethyl Acetate.[1][2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Why? You must remove unreacted thioamide here; it is difficult to remove after hydrolysis.[1][2]

Step 3: Chemoselective Hydrolysis (The "Febuxostat" Method)

Target: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.[1][2] Reference Logic: This step mirrors the hydrolysis used in commercial Febuxostat synthesis to preserve the cyano group.

  • Dissolve: Dissolve the ester (Step 2 product) in THF:Water (4:1) .

  • Reagent: Add LiOH·H₂O (1.2 eq).[1][2]

  • Conditions: Stir at Room Temperature for 4–6 hours. Monitor by TLC/LCMS.[1][2]

    • Troubleshooting: If reaction is sluggish, heat to max 40°C. Do not reflux.[2]

  • Isolation:

    • Evaporate THF.

    • Dilute with water.[1][2][4]

    • Crucial: Acidify carefully with 1M Acetic Acid or 1M HCl dropwise to pH 4–5.[1][2]

    • Warning: Do not drop to pH 1; the product may redissolve or the nitrile may hydrolyze over time.

  • Filtration: The product precipitates as a white/off-white solid.[1][2] Recrystallize from Ethanol/Water if necessary.[1][2]

Part 3: Mechanism & Logic Map (DOT Visualization)[1]

The following diagram illustrates the reaction pathway and the "Decision Nodes" where yield is often lost.

G Start 4-Cyanophenylacetonitrile (Starting Material) Thioamide Thioamide Intermediate (Selective) Start->Thioamide H2S / Pyridine < 40°C Impurity1 Impurity: Dithioamide (Over-reaction) Start->Impurity1 High Temp (>60°C) Cyclization Hantzsch Cyclization (Ethyl Bromopyruvate) Thioamide->Cyclization Ester Thiazole Ethyl Ester Cyclization->Ester Hydrolysis LiOH Hydrolysis (THF/H2O) Ester->Hydrolysis Final Target Acid (High Yield) Hydrolysis->Final Mild Base (LiOH) RT Impurity2 Impurity: Amide/Acid (CN Hydrolysis) Hydrolysis->Impurity2 Strong Acid/Base Reflux

Caption: Reaction pathway highlighting chemoselectivity checkpoints. Green nodes indicate stable intermediates; Red nodes indicate irreversible failure modes.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My final product is oiling out during acidification. How do I get a solid?

  • Cause: This often happens if the acidification is too rapid or if traces of THF remain.[2]

  • Fix: Ensure all THF is removed before acidification. Use Acetic Acid instead of HCl for a slower pH change.[1][2] If it oils, scratch the glass side with a spatula and cool to 0°C.

Q2: The Hantzsch reaction turned black and yield is <20%.

  • Cause: Polymerized Ethyl Bromopyruvate.[1][2]

  • Fix: Check your reagent. If it is not clear/pale yellow, it is degraded.[2] Distill it (bp ~85°C at 10 mmHg) or buy a fresh bottle. Add it slowly at 0°C to control the exotherm.

Q3: Can I use Lawesson's Reagent for Step 1?

  • Answer: Yes, but it is often "overkill" and harder to purify.[2]

  • Protocol: If using Lawesson's, use Toluene as solvent at 60°C. Monitor closely, as Lawesson's can also thionate the aromatic nitrile if left too long or heated too high. The H₂S/Pyridine method is generally more selective for aliphatic nitriles.[2]

Q4: NMR shows a mixture of Ethyl ester and Acid after hydrolysis.

  • Cause: Incomplete saponification.[1][2]

  • Fix: LiOH is mild.[1][2] If the reaction stalls, add 10% more LiOH and warm slightly to 35-40°C. Do not switch to NaOH/Reflux unless you accept partial nitrile hydrolysis.[1]

References
  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1][2][5]

    • Context: General mechanism of alpha-haloketone condensation with thioamides.[1][2]

  • Source: Liberman, D., et al. (1951). "Sur la préparation de thioamides à partir de nitriles." Bulletin de la Société Chimique de France.
  • Febuxostat Intermediate Synthesis (Analogous Chemistry)

    • Source: - "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate."[1][2]

    • Relevance: Validates the use of mild alkaline hydrolysis (NaOH/THF or LiOH) to preserve a cyano group on a phenyl-thiazole scaffold.
  • Selective Hydrolysis of Esters with Nitriles

    • Source: Organic Chemistry Portal.[1][2] "Hydrolysis of Esters." Link

    • Relevance: Confirms LiOH/THF as a standard mild protocol for sensitive substr

Sources

Preventing oxidation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support guide for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid. As Senior Application Scientists, we have compiled this resource to address the most common challenges researchers face regarding the stability and storage of this compound. Oxidative degradation is a primary concern that can compromise sample integrity, leading to inconsistent experimental results and loss of valuable material. This guide provides in-depth, evidence-based answers and protocols to ensure the long-term stability of your compound.

Part 1: Frequently Asked Questions - Understanding the Degradation Risk

This section addresses the fundamental principles governing the stability of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Q1: What makes 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid susceptible to oxidation?

A: The molecule's susceptibility arises from its specific chemical structure, which contains two primary sites vulnerable to oxidation:

  • The Thiazole Ring: The sulfur atom within the thiazole ring is electron-rich and can be oxidized to form a non-aromatic sulfoxide or sulfone.[1] In more aggressive conditions, oxidative ring-opening can occur, cleaving the heterocyclic ring entirely.[2]

  • The Benzylic Carbon: The methylene bridge (-CH2-) connecting the cyanophenyl group and the thiazole ring is a benzylic position. Benzylic carbons are known to be susceptible to oxidation, which can convert the -CH2- group into a carbonyl group (ketone), fundamentally altering the molecule's structure and properties.

The combination of these vulnerable sites means that exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metal impurities, can initiate degradation pathways.[3][4][5]

Q2: What are the visible signs of degradation in my sample?

A: While analytical confirmation is always necessary, the first signs of degradation are often visual or physical.

  • Color Change: Pure 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is typically a white to off-white solid.[6] The development of a yellow or brownish tint is a common indicator of oxidative degradation and the formation of chromophoric impurities.

  • Reduced Solubility: Degraded products or polymers may have different solubility profiles, leading to difficulty in dissolving the compound in solvents where it was previously soluble.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your HPLC or LC-MS chromatograms, or shifts in your NMR spectrum compared to a reference standard, degradation is a likely cause.

Q3: What factors accelerate the oxidation of this compound?

A: Several environmental factors can significantly increase the rate of degradation:

  • Oxygen Exposure: Direct contact with atmospheric oxygen is the primary driver of oxidation.[4] The risk is magnified in opened containers or with repeated sampling.

  • Light Exposure: UV and visible light can provide the activation energy needed to initiate free-radical oxidation pathways (photo-oxidation).[4][7]

  • Elevated Temperature: Heat increases the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[3]

  • Presence of Impurities: Trace amounts of metal ions (like iron or copper) or peroxide impurities from solvents or excipients can act as catalysts, dramatically speeding up oxidative degradation.[3][4][8]

Part 2: Troubleshooting Guide - My Sample May Be Compromised

This table provides a systematic approach to identifying and addressing potential degradation.

Observed Issue Potential Cause(s) Recommended Action(s)
Compound has changed color (e.g., from white to yellow/brown). Oxidation of the thiazole ring or benzylic position. Formation of conjugated impurities.1. Confirm Identity & Purity: Analyze the sample using HPLC, LC-MS, and ¹H NMR. Compare the results against a Certificate of Analysis or a fresh, reliable standard. 2. Assess Viability: If purity has dropped significantly, the material may be unsuitable for sensitive applications. It is generally not recommended to attempt to "rescue" a degraded sample.
Poor or incomplete solubility in a previously effective solvent. Formation of insoluble degradation products or polymers.1. Verify with a Fresh Sample: Attempt to dissolve a fresh, unopened sample of the compound to confirm the solvent is not the issue. 2. Consider Degradation: If the fresh sample dissolves, it strongly indicates the original sample has degraded. Discard the compromised material.
Experimental results are inconsistent or not reproducible. Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Isolate the Variable: Use a brand new, unopened vial of the compound for your next experiment. 2. Implement Proper Handling: Follow the handling protocols outlined in Part 3 to prevent degradation of the new stock.

Part 3: Core Protocols for Storage and Handling

Adhering to strict storage and handling protocols is the most effective way to prevent oxidation.

Recommended Storage Conditions

The appropriate storage method depends on the intended duration of storage and the sensitivity of your application.

Parameter Standard Storage (Short-Term, < 1 Month) High-Purity / Long-Term Storage (> 1 Month)
Temperature 2-8°C[9]-20°C or lower
Atmosphere Tightly sealed original container.Inert Atmosphere (Nitrogen or Argon Blanket) [10][11][12]
Light Store in an amber glass vial or in the dark.[7]Store in an amber glass vial inside a sealed, opaque container in the dark.
Container Original manufacturer's vial with a secure cap.Glass vial with a PTFE-lined septum cap or a dedicated storage flask for air-sensitive reagents.[13][14]
Diagram: Decision-Making Workflow for Storage

This diagram will help you select the appropriate storage protocol based on your specific needs.

G start Receive New Compound check_use Intended Use Within 30 Days? start->check_use check_purity Application Requires Highest Purity? check_use->check_purity No storage_short Standard Storage Protocol (2-8°C, Dark, Tightly Sealed) check_use->storage_short  Yes check_purity->storage_short No storage_long Inert Atmosphere Protocol (<= -20°C, Dark, N2/Ar Blanket) check_purity->storage_long  Yes

Caption: Decision tree for selecting the correct storage method.

Protocol 1: Inert Atmosphere Storage (Blanketing)

This protocol is essential for long-term storage or when maintaining the highest purity is critical. It involves replacing the oxygen-containing air in the vial's headspace with an inert gas like nitrogen or argon.[10][11][12][15][16]

Materials:

  • Vial of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

  • A clean, oven-dried glass vial with a PTFE-faced septum and screw cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needles and a bubbler system to ensure a slight positive pressure[14][17]

  • Parafilm or electrical tape for sealing

Procedure:

  • Prepare the Vial: Ensure the new storage vial and cap are thoroughly clean and dry. Oven-drying at 125°C overnight and cooling under a stream of inert gas is recommended for highly sensitive applications.[17][18]

  • Set Up Gas Flow: Assemble your inert gas line. Use one needle as the gas inlet and another as the outlet, with the outlet needle submerged in a mineral oil bubbler to monitor gas flow.

  • Purge the Vial: Insert both the inlet and outlet needles through the septum of the empty vial. Allow the inert gas to flow for 5-10 minutes to displace all the air.

  • Transfer the Compound: If possible, perform this step in a glovebox.[7][18] If a glovebox is not available, work quickly. Remove the needles, briefly open the vial, and add the solid compound. Immediately reseal the vial.

  • Re-Purge the Headspace: Re-insert the gas inlet and outlet needles and purge the headspace for another 5-10 minutes to remove any air introduced during the transfer.

  • Seal Under Positive Pressure: Remove the outlet needle first, then after a few seconds, remove the inlet needle. This leaves a slight positive pressure of inert gas inside the vial.

  • Finalize Sealing: Tightly screw on the cap. For extra security, wrap the cap-vial interface with Parafilm.

  • Store Appropriately: Label the vial clearly and place it in a freezer (-20°C or below), protected from light.

Protocol 2: Handling and Dispensing from an Inert-Atmosphere Vial

Properly accessing the compound is just as important as storing it.

  • Allow to Equilibrate: Before opening, remove the vial from the freezer and allow it to warm to room temperature completely. This prevents atmospheric moisture from condensing inside the cold vial.

  • Maintain Inert Atmosphere: To withdraw a sample, use a syringe or work under a positive pressure of inert gas. Pierce the septum with a needle connected to the inert gas supply. A second, wider-gauge needle can be used to withdraw the solid (if it is a fine powder) or a spatula can be used after quickly removing the cap under a flow of inert gas directed at the opening.

  • Re-Seal and Store: If the vial was opened, re-purge the headspace as described in Protocol 1 (Steps 5-7) before returning it to the freezer.

Part 4: Advanced Topic - The Role of Antioxidants

Q: Can I add an antioxidant to my solution of the compound to prevent oxidation?

A: Yes, for solution-based applications or formulations, incorporating an antioxidant can be an effective strategy.[4][5][8] Antioxidants work by interrupting the chemical processes of oxidation, typically by scavenging free radicals or by being preferentially oxidized.[19][20][21]

  • Radical Scavengers: For autoxidation, which proceeds via a free-radical mechanism, antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective.[8] They donate a hydrogen atom to quench peroxy radicals, terminating the oxidation chain reaction.

  • Metal Chelators: If oxidation is suspected to be catalyzed by trace metal impurities, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions, rendering them inactive.[4]

Important Consideration: The choice and use of an antioxidant must be carefully validated for your specific application. The antioxidant must not interfere with your downstream experiments or react with your compound of interest. Always run appropriate controls.

Diagram: Mechanism of Oxidative Degradation

This diagram illustrates the potential points of oxidative attack on the molecule.

Caption: Potential oxidative degradation pathways for the molecule.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Thiazole - Wikipedia. Available at: [Link].

  • Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry. Available at: [Link].

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. (2025). Pharma.Tips. Available at: [Link].

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link].

  • Packaging, Inerting and Blanketing. (n.d.). Air Products. Available at: [Link].

  • Understanding Antioxidants: Their Role in Industrial Processes. (2023). Vinati Organics. Available at: [Link].

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2019). ResearchGate. Available at: [Link].

  • Blanketing: protecting the integrity of your products with inert gas. (2024). GasN₂. Available at: [Link].

  • Inerting, Blanketing and Purging. (n.d.). Air Liquide Singapore. Available at: [Link].

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  • Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? (n.d.). On Site Gas Systems. Available at: [Link].

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1998). RSC Publishing. Available at: [Link].

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Available at: [Link].

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Available at: [Link].

  • The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. (n.d.). Safic-Alcan. Available at: [Link].

  • Thermal trimerization of aromatic nitrile. (2017). ResearchGate. Available at: [Link].

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. Available at: [Link].

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). Organic Letters. Available at: [Link].

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2026). PMC. Available at: [Link].

  • Heterocyclic compound - Aromaticity, Structure, Reactivity. (n.d.). Britannica. Available at: [Link].

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025). MDPI. Available at: [Link].

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (2024). Hilaris Publisher. Available at: [Link].

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2010). PMC. Available at: [Link].

  • Nitrosamine Prevention in API Manufacturing and Formulations of Pharmaceutical. (n.d.). HORIBA. Available at: [Link].

  • Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography. (1995). PubMed. Available at: [Link].

  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. (2022). PMC. Available at: [Link].

  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. (2009). PubMed. Available at: [Link].

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2024). Chemical Science (RSC Publishing). Available at: [Link].

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2019). ResearchGate. Available at: [Link].

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Technical Support Center: HPLC Purification & Troubleshooting for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, isolating high-purity target compounds from synthetic mixtures is critical. 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid presents unique chromatographic challenges due to its ionizable carboxylic acid moiety (pKa ~3.5) and the hydrolytic sensitivity of its cyano group.

This guide provides field-proven, self-validating methodologies and troubleshooting algorithms to ensure robust analytical and preparative HPLC workflows.

SECTION 1: Core Principles & Method Development

Q1: What is the optimal mobile phase strategy for retaining and resolving this compound?

A: The fundamental challenge with thiazole-4-carboxylic acids is managing their ionization state. To achieve optimal retention and avoid severe peak shape distortions, the mobile phase pH must be strictly controlled. As a rule of thumb, the mobile phase should be adjusted to at least two pH units below the analyte's pKa to render the molecule entirely neutral[1].

For this compound (pKa ~3.5), we recommend an acidic aqueous mobile phase buffered to pH 1.5–2.0 .

  • Analytical Scale: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Preparative Scale: 0.1% TFA is preferred due to its volatility, allowing for easy removal during post-purification lyophilization without leaving inorganic salt residues.

Q2: What are the primary synthetic impurities, and how do their chromatographic profiles differ?

A: During synthesis and storage, the cyano (-CN) group is highly susceptible to hydrolysis, particularly if exposed to extreme pH conditions in aqueous diluents. It will sequentially hydrolyze into an amide, and eventually into a dicarboxylic acid. Because these degradants are significantly more polar than the parent API, they will elute earlier in a Reversed-Phase (RP-HPLC) system.

Pathway API 2-(4-Cyanobenzyl)thiazole -4-carboxylic Acid (Target API) Amide Amide Degradant (-CONH2) (Primary Impurity) API->Amide Hydrolysis (H2O, H+/OH-) Acid Di-carboxylic Acid (-COOH) (Secondary Impurity) Amide->Acid Further Hydrolysis (H2O, H+/OH-)

Figure 1: Hydrolytic degradation pathway of the cyano group under extreme pH conditions.

Table 1: Quantitative Impurity Profiling Data (C18 Column, Gradient Elution)

Impurity / AnalyteStructural ModificationPolarity ShiftRelative Retention Time (RRT)UV Max (nm)
Dicarboxylic Acid -CN converted to -COOHHighly Polar~ 0.35254
Amide Degradant -CN converted to -CONH2Moderately Polar~ 0.60254
Target API Intact MoleculeBaseline1.00 254, 280
Starting Material 4-CyanophenylacetonitrileNon-Polar~ 1.35230
Decarboxylated Core Loss of -COOH at position 4Highly Non-Polar~ 1.60280

SECTION 2: Troubleshooting Guide

Q3: My main peak exhibits severe tailing (Asymmetry > 1.5). Is my column degrading?

A: Not necessarily. Peak tailing in HPLC is primarily a chemical issue caused by unwanted acid-base interactions between the analyte and weakly acidic silanol groups (Si-OH) on the silica stationary phase[2].

  • The Fix: Ensure your mobile phase contains sufficient acidic modifier (e.g., 0.1% TFA) in both the aqueous (Pump A) and organic (Pump B) lines. If the organic phase lacks the modifier, the pH will drift upward during a gradient run, causing the carboxylic acid to partially ionize and interact with residual silanols, leading to a trailing edge.

Q4: I am observing a "shark fin" (fronting) peak or split peaks. How do I correct this?

A: Unlike tailing, peak fronting is rarely a chemical issue; it is almost always caused by physical column overload[3]. Furthermore, split or heavily broadened peaks frequently result from sample diluent incompatibility, specifically when the injection solvent possesses a higher eluting strength than the mobile phase[4].

  • The Fix (Self-Validation Test): Inject 1 µL of your sample instead of 10 µL. If the peak shape normalizes into a perfect Gaussian curve, your column is overloaded. If you must inject larger volumes, dissolve your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water) rather than 100% DMSO or Methanol.

Troubleshooting Start Issue: Poor Peak Shape (Tailing or Fronting) Identify Calculate Asymmetry Factor (As) Is As > 1.2 (Tailing) or As < 0.9 (Fronting)? Start->Identify Tailing Tailing (As > 1.2) Chemical Interaction Identify->Tailing As > 1.2 Fronting Fronting / Split Peak Physical / Overload Identify->Fronting As < 0.9 or Split CheckPH Check Mobile Phase pH Is pH 2 units below pKa? Tailing->CheckPH CheckDiluent Check Injection Volume & Diluent Is diluent stronger than Mobile Phase? Fronting->CheckDiluent FixPH Adjust to pH 2.0 (e.g., 0.1% TFA) CheckPH->FixPH No FixDiluent Dilute sample in initial mobile phase & reduce volume CheckDiluent->FixDiluent Yes

Figure 2: Algorithmic troubleshooting workflow for resolving peak shape distortions.

SECTION 3: Experimental Protocols

Protocol A: Analytical RP-HPLC Method for Purity Assessment

This self-validating protocol is designed to separate the target API from its polar hydrolysis degradants and non-polar starting materials.

1. System Preparation:

  • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size (End-capping minimizes residual silanol interactions).

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the cyanobenzyl chromophore).

2. Sample Preparation:

  • Weigh 1.0 mg of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

  • Dissolve in 100 µL of DMSO to ensure complete solubilization.

  • Slowly add 900 µL of Mobile Phase A to yield a 1 mg/mL stock. Note: Immediate dilution prevents base-catalyzed hydrolysis of the cyano group in pure DMSO over time.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
2.0955Isocratic Hold
15.01090Linear Ramp
18.01090Isocratic Wash
18.1955Return to Initial
25.0955Re-equilibration

System Suitability Criterion: The target API peak must exhibit a USP Tailing Factor (Tf) of ≤ 1.2. If Tf > 1.2, verify the TFA concentration in the mobile phase.

Protocol B: Preparative HPLC Scale-Up for Impurity Removal

Transitioning from analytical to preparative scale requires careful management of loading capacity to prevent peak overlap caused by infinite dilution[2].

1. Loading Capacity Determination:

  • Perform a loading study on the analytical column by injecting increasing volumes (10 µL, 20 µL, 50 µL).

  • Calculate the scale-up factor: (Radius_prep / Radius_analytical)² × (Length_prep / Length_analytical).

  • For a standard 21.2 mm ID prep column, the scale-up factor is approximately ~21x compared to a 4.6 mm ID column.

2. Focused Gradient Design:

  • Identify the %B at which the target API elutes in the analytical run (e.g., 45% B).

  • Design a "shallow" focused gradient for the prep run: Ramp from 35% B to 55% B over 20 minutes. This flattens the elution profile, maximizing resolution between the closely eluting amide impurity (RRT ~0.6) and the target API.

3. Fraction Collection & Recovery:

  • Trigger fraction collection via UV threshold at 254 nm.

  • Immediately freeze the collected fractions on dry ice and lyophilize. Caution: Do not use rotary evaporation with heat, as concentrating TFA under heat can induce decarboxylation of the thiazole-4-carboxylic acid.

References

  • "Top Three HPLC Method Development Tips", LCGC International (Chromatography Online). Available at: [Link]

  • "HPLC Peak Tailing", Axion Analytical Labs. Available at: [Link]

  • "Front Tailing HPLC & GC Peaks", Axion Analytical Labs. Available at: [Link]

Sources

Technical Support Center: Resolving Low Fluorescence in 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. When working with specialized fluorogenic substrates like 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CBTC) , assays rarely fail due to a single catastrophic error; they fail due to subtle mismatches between the molecule’s photophysics, the biochemical microenvironment, and the instrument's optical configuration.

This guide provides a deep-dive into the causality of signal attenuation, actionable FAQs, and a self-validating protocol to ensure absolute confidence in your data.

Part 1: Diagnostic Theory & Causality

To fix a low fluorescence signal, you must first understand the molecular behavior of the CBTC probe. The molecule consists of three critical moieties that dictate its performance:

  • The Thiazole Ring: The primary fluorophore core. It is highly sensitive to oxidation and requires specific excitation wavelengths (typically in the near-UV to deep-blue spectrum).

  • The Carboxylic Acid (-COOH): Dictates solubility. If the assay pH drops below the pKa of this group (~pH 4.0–5.0), the molecule protonates, loses its polarity, and undergoes Aggregation-Caused Quenching (ACQ) .

  • The Cyanobenzyl Group: The cyano (-CN) moiety is a strong electron-withdrawing group. In highly polar, protic solvents (like unbuffered water), it can induce a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, effectively killing the fluorescence unless the probe is bound to a hydrophobic protein pocket.

By understanding these mechanisms, we can systematically isolate whether your low signal is an optical, chemical, or biological failure.

TroubleshootingLogic Start Low Signal in CBTC Assay Optics 1. Optical Pathway Validation Start->Optics Chem 2. Chemical State Optimization Start->Chem Bio 3. Biological Target Verification Start->Bio OpticsFix Align Ex/Em Filters Use Black-Walled Plates Optics->OpticsFix ChemFix Adjust pH to 7.4-8.0 Limit DMSO to <1% Chem->ChemFix BioFix Include Positive Controls Prevent Cell Loss Bio->BioFix Valid Self-Validating Signal Recovery OpticsFix->Valid ChemFix->Valid BioFix->Valid

Logical workflow for diagnosing and resolving low fluorescence in CBTC microplate assays.

Part 2: Troubleshooting FAQs

Q: My baseline fluorescence is indistinguishable from the background before the assay even starts. What is causing this? A: This is almost always an instrument configuration error. A mismatch between the CBTC fluorophore’s excitation/emission spectra and your plate reader's optical filters is the most common cause of a "dead" signal . Furthermore, if you are using transparent plates, stray light and well-to-well crosstalk will elevate your background noise, destroying your Signal-to-Noise Ratio (SNR). Solution: Switch to black-walled, clear-bottom microplates and verify your monochromator or filter settings match the specific Ex/Em of the thiazole derivative .

Q: The signal looks great initially but degrades rapidly during kinetic reads. How do I stabilize it? A: Rapid signal decay indicates photobleaching or oxidative degradation of the thiazole ring. Every time the plate reader flashes, it bombards the sample with high-energy photons. Solution: Reduce the "number of flashes" per well in your software settings. While a high number of flashes averages out noise, it accelerates photobleaching . If you are imaging cells, introduce a commercial antifade reagent to protect the fluorophore .

Q: I am running a cell-based flow cytometry assay with CBTC, and the signal disappears entirely after my wash steps. Why? A: You are likely experiencing catastrophic cell loss rather than a chemical quenching issue. Washing steps frequently aspirate non-adherent or loosely adherent cells. Solution: Ensure your cell density remains at approximately 0.5 million cells per mL during analysis . Additionally, verify that the carboxylic acid moiety isn't preventing the probe from crossing the cell membrane; you may need to use an AM-esterified version of the probe for intracellular targets.

Q: Does the presence of phenol red or serum in my media affect CBTC fluorescence? A: Yes. Fetal Bovine Serum (FBS) and phenol red contain aromatic side chains that cause massive autofluorescence, masking the specific signal of your probe . Furthermore, serum proteins like BSA can non-specifically bind the hydrophobic cyanobenzyl group, altering its emission profile. Solution: Perform your final reads in a clear buffer like PBS (with calcium/magnesium) or a specialized imaging medium.

Part 3: Quantitative Data & Parameters

To help you benchmark your assay, summarize your current parameters against the optimized states below. Correcting these variables yields predictable, quantitative improvements in your Signal-to-Noise Ratio (SNR).

Table 1: Signal Attenuation Factors & Quantitative Recovery Metrics

Assay ParameterSuboptimal State (Causes Quenching)Optimized State (Maximizes Signal)Expected Impact on SNR
Buffer pH < 6.0 (Carboxylic acid protonated)7.4 – 8.0 (Fully deprotonated)+ 3.5x increase
Co-Solvent (DMSO) > 5% v/v (Causes protein denaturation)< 1% v/v (Maintains target integrity)+ 2.0x increase
Microplate Type Clear bottom / Clear wallsBlack-walled / Clear bottom+ 5.0x increase
Reader Flashes 1 flash per well (High variance)10–20 flashes per well (Averaged)+ 1.8x increase
Media Additives Phenol Red / 10% FBSPBS or Phenol-free imaging media+ 4.0x increase

Part 4: Self-Validating Assay Optimization Protocol

A robust protocol must be a self-validating system. If the assay fails, the internal controls should instantly tell you why it failed. Follow this step-by-step methodology to optimize your CBTC assay.

Step 1: Reagent Preparation (The Chemical Control)
  • Weigh out 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution. Causality: Water in the DMSO will cause premature hydrolysis or aggregation.

  • Self-Validation Check: Pipette 10 µL of the 10 mM stock into 90 µL of pure glycerol in a microplate well. Read the fluorescence. The high viscosity of glycerol restricts molecular rotation, forcing the probe to fluoresce. If this well is dark, your probe is degraded.

Step 2: Buffer Formulation & Assembly
  • Prepare your assay buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Strictly avoid phenol red.

  • Dilute the CBTC stock into the assay buffer to a final working concentration of 1 µM to 10 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent target protein denaturation.

  • Self-Validation Check: Include a "Buffer + Probe Only" well. This establishes your true baseline background noise.

Step 3: Biological Target Incubation
  • Add your recombinant target protein or cell suspension to the designated wells.

  • Incubate at 37°C for 30–60 minutes in the dark to prevent photobleaching .

  • Self-Validation Check: Include a positive control well containing a known, highly expressed target or a secondary standard fluorophore (e.g., coumarin) to validate that the instrument optics are functioning independently of the CBTC chemistry.

Step 4: Instrument Calibration & Acquisition
  • Load the black-walled microplate into the fluorescent plate reader.

  • Set the excitation and emission monochromators to match the specific photophysics of your CBTC derivative.

  • Adjust the detector gain. Crucial Step: Set the gain using your Positive Control well to ~80% of the maximum measurable signal to avoid detector saturation .

  • If using adherent cells, activate the "Well-Scanning" (orbital or spiral) feature rather than a single center-point read to account for heterogeneous cell distribution across the well bottom .

Part 5: References

The methodologies and troubleshooting principles applied in this guide are grounded in authoritative industry standards.

  • The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL:

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments Source: Basicmedical Key URL:

  • Immunofluorescence (IF) Troubleshooting Guide Source: Cell Signaling Technology URL:

  • Flow Cytometry Troubleshooting Guide Source: Sigma Aldrich URL:

Technical Support Center: Purification of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-cyanobenzyl)thiazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of purifying this unique class of molecules. The inherent properties of these compounds—possessing an acidic carboxylic acid, a polar thiazole core, and a moderately nonpolar cyanobenzyl moiety—can present significant purification hurdles.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to develop robust and efficient purification strategies.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of your target compound.

Issue 1: Poor Yield After Aqueous Work-up/Extraction

Question: I'm losing a significant amount of my 2-(4-cyanobenzyl)thiazole-4-carboxylic acid product during the acid-base extraction. What's going wrong?

Answer: This is a common issue often related to incorrect pH adjustment or the amphiphilic nature of the molecule. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Deprotonation. To extract your carboxylic acid into the aqueous basic layer, the pH must be sufficiently high to ensure complete deprotonation. A general rule is to adjust the pH to be at least 2-3 units above the pKa of the carboxylic acid.[1]

  • Solution 1: Rigorous pH Monitoring. Use a calibrated pH meter instead of pH paper for accuracy. When extracting with a weak base like sodium bicarbonate (NaHCO₃), ensure the solution is saturated and that you use a sufficient volume to neutralize all acidic components and drive the equilibrium towards the carboxylate salt.[2] For more stubborn cases, a stronger base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) might be necessary, but be mindful of potential side reactions like hydrolysis of the nitrile if conditions are too harsh.

  • Cause 2: Emulsion Formation. The combination of polar and nonpolar features in your molecule can act like a surfactant, leading to persistent emulsions at the organic-aqueous interface, trapping your product.

  • Solution 2: Breaking Emulsions.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing your organic components out.[3]

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break up the microscopic droplets.[3]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3]

  • Cause 3: Premature Precipitation. When acidifying the aqueous layer to precipitate your purified product, adding the acid too quickly can cause the formation of fine, amorphous particles that are difficult to filter and may be less pure.

  • Solution 3: Controlled Precipitation. Cool the aqueous layer in an ice bath and add the acid (e.g., 1M HCl) dropwise with vigorous stirring.[2][4] This promotes the formation of larger, more easily filterable crystals. Ensure the final pH is at least 2-3 units below the pKa to ensure complete protonation and precipitation.[1]

Issue 2: Product Streaking or Tailing on Silica Gel Column Chromatography

Question: My compound streaks badly on my silica gel column, leading to poor separation and mixed fractions. How can I get sharp, well-defined bands?

Answer: Tailing of acidic compounds on silica gel is a classic problem. Silica gel is slightly acidic, but its surface is populated with silanol groups (-Si-OH) that can strongly and sometimes irreversibly interact with polar functional groups like carboxylic acids, leading to tailing.[5]

  • Solution 1: Modify the Mobile Phase.

    • Add an Acidic Modifier: The most common solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system (e.g., Ethyl Acetate/Hexane). The modifier protonates the surface of the silica and your compound, minimizing strong ionic interactions and leading to sharper peaks.

    • Use a More Polar Solvent: In some cases, a more polar solvent system (e.g., Dichloromethane/Methanol) can better solvate the polar carboxylic acid and reduce its interaction with the stationary phase.[6]

  • Solution 2: Pre-treat the Silica Gel. While less common, you can deactivate the silica by preparing a slurry with a small amount of acid in your eluent before packing the column.

  • Solution 3: Consider an Alternative Stationary Phase.

    • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. The nonpolar C18 stationary phase will have less of the strong ionic interaction that causes tailing with acids. This will be discussed in more detail in the FAQs.

    • Alumina: Neutral or acidic alumina can be an alternative to silica. However, basic alumina should be avoided as it will deprotonate your acid and cause it to bind irreversibly to the column.[6]

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a first attempt?

A1: For a first attempt on a new 2-(4-cyanobenzyl)thiazole-4-carboxylic acid derivative, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable approach.

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract with an aqueous base (e.g., saturated NaHCO₃ solution) to move the desired product into the aqueous layer as its carboxylate salt.[7]

  • Separate the layers and wash the organic layer (which contains neutral impurities) again with the basic solution.

  • Combine the aqueous layers, cool in an ice bath, and acidify slowly with cold 1M HCl to precipitate the purified product.[1]

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water, acetone, or ethyl acetate) to remove any remaining impurities.[8]

Q2: My compound won't crystallize. What should I do?

A2: If your product oils out or fails to crystallize, it is likely still impure or you haven't found the right solvent system.

  • Purity Check: First, analyze the purity of your material by TLC or LC-MS. If it is significantly impure, another purification step (like chromatography) may be necessary before attempting recrystallization.

  • Solvent Screening: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble when hot.[2] Test a range of solvents on a small scale. A good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate. Sometimes a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity persists) is required.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.

    • Seeding: Add a tiny crystal of a previously purified batch.

    • Patience: Allow the solution to cool slowly to room temperature and then store it in a refrigerator or freezer for an extended period.

Q3: When should I choose Reverse-Phase HPLC over normal-phase column chromatography?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally preferred for high-purity applications, especially for polar molecules like this series.

Choose RP-HPLC When:

  • You need very high purity (>98%).

  • You are working with small quantities of material.

  • Your compound has poor retention on standard C18 columns in typical water/acetonitrile mobile phases.[9]

  • You are dealing with complex mixtures of closely related polar impurities.

RP-HPLC Method Development - Key Parameters

ParameterStarting RecommendationRationale & Troubleshooting
Stationary Phase C18 (e.g., Waters ACQUITY BEH C18, Luna Omega PS C18)Standard for nonpolar to moderately polar compounds. If retention is poor, consider a water-tolerant column or a mixed-mode column that incorporates ion-exchange capabilities.[10]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[9]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid (or TFA)Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 20-30 minutesA good starting point for scouting runs to determine the approximate elution conditions.
pH Control pH ~2.5-3.0Maintaining a low pH ensures the carboxylic acid is fully protonated, maximizing its interaction with the C18 stationary phase.

Q4: Can I use derivatization to aid in purification?

A4: Yes, although it adds extra steps. A common strategy for purifying carboxylic acids is to convert them to an ester (e.g., a methyl or ethyl ester).[1]

Workflow for Purification via Esterification:

G cluster_0 Protection & Purification cluster_1 Deprotection Crude_Acid Crude Carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄ cat.) Crude_Acid->Esterification Crude_Ester Crude Ester Derivative Esterification->Crude_Ester Purification Purify Ester (Silica Column or Distillation) Crude_Ester->Purification Pure_Ester Purified Ester Purification->Pure_Ester Hydrolysis Saponification (e.g., NaOH, H₂O/THF) Pure_Ester->Hydrolysis Aqueous_Workup Acidic Work-up (HCl to pH < 2) Hydrolysis->Aqueous_Workup Pure_Product Highly Purified Carboxylic Acid Aqueous_Workup->Pure_Product

Caption: Purification strategy involving temporary ester formation.

This approach is beneficial because the resulting ester is less polar and no longer acidic, making it much better behaved in standard silica gel chromatography without the need for acidic modifiers.[3] After purification, the ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (saponification).[4]

References

  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex.
  • Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Processes for preparing thiazole carboxylic acids. (US3274207A).
  • Column Chromatography.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids. Benchchem.
  • Column chrom
  • How can I purify carboxylic acid? (2013, September 20).
  • A kind of method for preparing thiazole-4-carboxylic acid. (CN102372680A).
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

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Technical Support Center: Optimization of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: THZ-CPL-04 Subject: Overcoming Steric & Electronic Barriers in Thiazole-4-Carboxylic Acid Amidation

Executive Summary: The Substrate Challenge

Coupling 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid presents a distinct set of physicochemical challenges that often lead to stalled reactions or low yields when using standard carbodiimide chemistries (EDC/NHS).

  • The Steric Wall: The carboxylic acid at the C4 position is flanked by the thiazole ring nitrogen and the C5 proton. While not as bulky as a tert-butyl group, the "ortho-like" effect of the ring nitrogen creates a repulsive field for incoming nucleophiles, especially bulky amines.

  • The Electronic Trap: The thiazole ring is electron-deficient, making the carbonyl carbon highly electrophilic. While this theoretically aids nucleophilic attack, it renders the active ester intermediate (e.g., O-acylisourea) highly susceptible to hydrolysis by trace water before the amine can attack.

  • The Benzylic Risk: The methylene bridge at C2 (benzylic to both the electron-poor thiazole and the 4-cyanophenyl group) has increased acidity (pKa ~18-20). Strong bases or excessive heating can lead to deprotonation and subsequent side reactions (oxidative degradation or alkylation).

Diagnostic & Troubleshooting Logic

Before altering reagents, diagnose the failure mode using the decision matrix below.

Troubleshooting Start START: Reaction Analysis CheckTLC Check LCMS/TLC (After 4 hours) Start->CheckTLC SM_Remains Starting Material (SM) Remains Unchanged CheckTLC->SM_Remains No Conversion Wrong_Product SM Consumed, Wrong Mass/Product CheckTLC->Wrong_Product New Spot (Wrong Mass) Product_Formed Product Formed (Low Yield <50%) CheckTLC->Product_Formed Stalled Conversion Act_Fail Activation Failure: Steric bulk preventing active ester formation. SM_Remains->Act_Fail Side_Rxn Side Reaction: N-Acylurea formation or Hydrolysis. Wrong_Product->Side_Rxn Solubility Solubility/Kinetics Issue: Thiazole aggregation. Product_Formed->Solubility Soln_Ghosez SOLUTION A: Switch to Acid Chloride (Ghosez's Reagent) Act_Fail->Soln_Ghosez Soln_T3P SOLUTION B: Switch to T3P (Propylphosphonic Anhydride) Side_Rxn->Soln_T3P Soln_Solvent SOLUTION C: Switch Solvent to NMP Increase Temp to 50°C Solubility->Soln_Solvent

Figure 1: Diagnostic decision tree for troubleshooting thiazole amide couplings.

Strategic Reagent Selection

For this specific thiazole substrate, standard EDC/HOBt coupling is often insufficient. We recommend a tiered approach based on the steric demand of your amine partner.

FeatureTier 1: HATU Tier 2: T3P (Propylphosphonic Anhydride) Tier 3: Ghosez's Reagent (Acid Chloride)
Best For Primary amines, moderate sterics.Secondary amines, hindered amines, scale-up.Extremely hindered amines (e.g., t-butyl amines), anilines.
Mechanism Uronium salt activation (fast).Cyclic anhydride activation (low epimerization).Formation of highly reactive acid chloride.[1]
Steric Tolerance HighVery High Maximum
Byproducts Tetramethylurea (water soluble).Water-soluble phosphates.Neutral enamines (easy removal).
Risk Can cap amines (guanidinylation) if slow.Slower kinetics (requires 12-24h).Moisture sensitive; requires strict anhydrous conditions.
Detailed Protocols
Protocol A: The T3P Method (Recommended for Purity)

Why: T3P drives equilibrium forward by sequestering water and works exceptionally well for electron-deficient acids where active esters might hydrolyze [1].

  • Dissolution: Dissolve 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous Ethyl Acetate or 2-MeTHF (concentration 0.1 M).

    • Note: If solubility is poor, use DMF or NMP .[2][3]

  • Base Addition: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).

    • Critical: Do not use TEA; NMM is preferred to reduce racemization risk (though less relevant for this achiral acid) and improve yield.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Troubleshooting: If conversion <50% after 12h, heat to 50°C. The nitrile group is stable at this temperature.

  • Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[4]

Protocol B: The Ghosez's Reagent Method (The "Nuclear" Option)

Why: When the amine is non-nucleophilic or extremely bulky, the active ester generated by HATU/T3P is too short-lived. Converting the acid to an acid chloride creates a species reactive enough to force the coupling [2]. Ghosez's reagent is preferred over Thionyl Chloride as it is neutral and avoids generating HCl gas, protecting the nitrile and benzylic positions.

  • Activation: Suspend the thiazole acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C.

  • Formation: Stir at RT for 1–2 hours. Monitor by taking a small aliquot and quenching with MeOH (check for Methyl Ester by LCMS).

  • Coupling: Once acid chloride formation is complete, add the Amine (1.2 equiv) followed by DIPEA (2.5 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours.

Frequently Asked Questions (FAQs)

Q: Why do I see a major byproduct with Mass = M(Amine) + 99? A: This is likely the N-acylurea byproduct. This occurs when using carbodiimides (EDC/DCC).[3] The amine is too sterically hindered or slow to attack the O-acylisourea intermediate, which then rearranges.

  • Fix: Switch to Protocol A (T3P) or HATU . These reagents form intermediates that do not rearrange to stable urea byproducts [3].

Q: My reaction turns black/dark brown when I add base. Is my product decomposing? A: This often indicates deprotonation of the benzylic position (C2-CH2-Ar). The resulting carbanion can oxidize in air.

  • Fix: Ensure you are using DIPEA or NMM , not DBU or NaH. Degas your solvents with nitrogen/argon before adding the base. Keep the reaction in the dark if possible.

Q: Can I use Thionyl Chloride (SOCl₂) instead of Ghosez's reagent? A: Yes, but with caution. SOCl₂ generates HCl and heat. The combination of strong acid and the nitrile group could lead to hydrolysis (amide formation) or Pinner reaction side products if alcohol is present. If you must use SOCl₂, add a catalytic amount of DMF (Vilsmeier activation) and reflux for 1 hour, then evaporate to dryness to remove HCl before adding the amine [4].

Q: The acid is not soluble in DCM or EtOAc. Can I use DMSO? A: DMSO is risky with Acid Chlorides (violent reaction). For HATU or T3P , DMSO is acceptable, but NMP (N-Methyl-2-pyrrolidone) is superior for thiazole chemistry due to better solubilizing power and chemical stability.

Mechanism of Action: Acid Chloride vs. Active Ester

Understanding where the steric clash occurs helps in choosing the right path.

Mechanism Acid Thiazole Acid (Sterically Crowded) HATU HATU Activation Acid->HATU Ghosez Ghosez's Reagent Acid->Ghosez ActiveEster Active Ester (OBt/OAt) HATU->ActiveEster Amine_Attack1 Amine Attack (Slow due to bulk) ActiveEster->Amine_Attack1 High Steric Barrier Product1 Amide Product Amine_Attack1->Product1 AcidCl Acid Chloride (Highly Reactive) Ghosez->AcidCl Amine_Attack2 Amine Attack (Fast/Forced) AcidCl->Amine_Attack2 Overcomes Barrier Amine_Attack2->Product1

Figure 2: Comparison of activation pathways. Acid chlorides (bottom path) minimize the transition state bulk compared to the bulky active ester (top path).

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Neutral Reagent for the Conversion of Acids to Chlorides.[5] Organic Syntheses. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

Sources

Long-term storage solutions for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid stock

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven methodologies for handling this specific compound.

Thiazole-4-carboxylic acid derivatives and cyanobenzyl moieties present unique physicochemical challenges, including susceptibility to photo-oxidation, moisture-driven hydrolysis, and solvent shock[1]. This guide moves beyond basic instructions to explain the causality behind each protocol, ensuring your workflows are robust, reproducible, and self-validating.

Quantitative Storage Parameters

To maintain the structural integrity and biological activity of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid, strict adherence to temperature and atmospheric controls is required. Below is a quantitative summary of optimal storage conditions across different states.

Storage StateRecommended TempMax Shelf LifeAtmospheric ControlLight Exposure
Lyophilized Solid -20°C24 MonthsDesiccated (Silica)Protect from ambient light
DMSO Stock Solution -80°C3 to 6 MonthsPurged with Argon/N₂Amber vial or foil-wrapped
Working Dilution (Aqueous) 4°C< 12 HoursAmbientProtect from ambient light

Standard Operating Protocol (SOP): Reconstitution & Storage

The following step-by-step methodology is engineered to prevent compound degradation before it even reaches your assay.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized solid from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient atmospheric water vapor to condense instantly on the powder. Because thiazole-4-carboxylic acid derivatives are highly sensitive to moisture, this condensation drives premature hydrolysis of the carboxylic acid group.

Step 2: Anhydrous Solvation

  • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve your desired stock concentration (e.g., 10 mM). Vortex gently; if particulates remain, sonicate in a RT water bath for 1-2 minutes.

  • Causality: DMSO is highly hygroscopic. Using standard, frequently opened laboratory DMSO introduces trace water to the solution. Over time, this water degrades the cyanobenzyl moiety and leads to delayed, irreversible precipitation.

Step 3: Single-Use Aliquoting

  • Action: Divide the master stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind, amber microcentrifuge tubes. Minimize headspace in the tubes.

  • Causality: Repeated freeze-thaw cycles cause localized concentration spikes and pH shifts during the phase transition. This structural stress degrades the thiazole ring and induces micro-precipitation events.

Step 4: Cryopreservation

  • Action: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer immediately to -80°C storage.

  • Self-Validation Checkpoint: Before proceeding with any biological assay, thaw an aliquot at RT and inspect it against a light source. The solution must be optically clear. Any turbidity or yellowing indicates irreversible precipitation or photo-oxidation, and the aliquot must be discarded.

Workflow Visualization

StorageWorkflow Start Lyophilized Solid Stock 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Condition1 Long-Term Solid Storage (-20°C, Desiccated, Dark) Start->Condition1 Store as received Recon Reconstitution Workflow (Equilibrate to RT before opening) Start->Recon Prepare working stock Solvent Add Anhydrous DMSO (Vortex & Sonicate) Recon->Solvent Aliquot Aliquot into Single-Use Vials (Minimize Headspace) Solvent->Aliquot LiquidStore Solution Storage (-80°C, Protect from Light) Aliquot->LiquidStore Usage Thaw at RT for Assays (Discard unused portion) LiquidStore->Usage Experiment day

Workflow for reconstitution and storage of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid.

Troubleshooting Guide

Q: Why does the compound precipitate when added to my aqueous assay buffer (e.g., PBS or cell culture media)? Cause: 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid is highly lipophilic. Rapid addition of a concentrated DMSO stock directly into a cold aqueous buffer causes "solvent shock," leading to amorphous precipitation. Solution: Perform a serial dilution. Pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer vigorously. Ensure the final DMSO concentration remains below 1% (v/v) to maintain solubility and prevent cellular toxicity.

Q: Why did my stock solution turn yellow/brown after several weeks in storage? Cause: Photo-oxidation or exposure to strong oxidizing agents. The thiazole ring and cyanobenzyl group are sensitive to oxidation when exposed to ambient light and oxygen over extended periods[1]. Solution: Discard the discolored stock; its biological activity is compromised. For future batches, ensure aliquots are stored in amber tubes or wrapped tightly in aluminum foil. Purge the headspace of the vial with dry argon or nitrogen gas before sealing.

Q: Why am I seeing inconsistent assay results or a sudden loss of biological activity over time? Cause: Degradation due to repeated freeze-thaw cycles or moisture ingress in the DMSO stock. Solution: Strictly adhere to the single-use aliquot rule. If an aliquot is thawed for an experiment, discard any unused portion. Do not refreeze.

Frequently Asked Questions (FAQs)

Q: Can I store the reconstituted DMSO stock at -20°C instead of -80°C? A: While -20°C is acceptable for short-term storage (1-2 weeks), -80°C is strongly recommended for long-term storage. DMSO freezes at 18.5°C, but at -20°C, the freezing process is relatively slow. This slow freeze creates concentration gradients within the solvent that can compromise the stability of the carboxylic acid group. Flash-freezing and storing at -80°C halts all chemical kinetics instantly.

Q: Is it safe to use methanol or ethanol instead of DMSO for reconstitution? A: No. Thiazole-4-carboxylic acid derivatives typically exhibit poor solubility in protic solvents like methanol or ethanol compared to DMSO. Furthermore, protic solvents can interact with the carboxylic acid moiety under certain conditions, leading to esterification over long storage periods. Stick to anhydrous DMSO for maximum stability.

Q: How do I handle the solid compound if my laboratory has consistently high humidity? A: Always use a secondary desiccator system. When storing the solid powder, place the primary manufacturer vial inside a secondary airtight container (like a conical tube) filled with fresh, color-indicating silica gel packets. Never open the vial outside of a dry, climate-controlled environment or a nitrogen-purged glove box.

References

Sources

Validation & Comparative

Advanced NMR Profiling of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid , a critical scaffold in bioluminescence research (luciferin analogues) and fragment-based drug discovery.

Unlike standard reagent guides, this document compares the analytical performance of different solvent systems and validates the spectral signature against common synthetic impurities (e.g., ester precursors and decarboxylated byproducts).

A Comparative Methodological Guide for Structural Validation

Executive Summary & Strategic Rationale

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid presents specific analytical challenges due to the interplay between the polar carboxylic acid moiety and the aromatic thiazole core. Standard NMR protocols often fail to capture the exchangeable carboxyl proton or resolve the thiazole H5 singlet from the aromatic region.

This guide establishes DMSO-d6 as the superior solvent system compared to CDCl₃ and CD₃OD, providing the necessary dielectric environment to stabilize the carboxylic acid dimer/monomer equilibrium and prevent aggregation-induced line broadening.

Core Comparison: Solvent System Efficacy

The following table compares the "performance" of the NMR analysis across three standard solvent systems.

FeatureDMSO-d6 (Recommended) CDCl₃ (Alternative) Methanol-d4 (CD₃OD)
Solubility Excellent (>20 mg/mL)Poor (<2 mg/mL); requires heatingGood (>10 mg/mL)
-COOH Detection Visible (Broad singlet, ~13 ppm)Invisible/Broad (Aggregation)Invisible (Exchanges with D)
Resolution Sharp; distinct H5 singletBroad; multiplets mergeSharp; but loses labile H info
Water Peak Distinct (3.33 ppm)Distinct (1.56 ppm)Variable (4.87 ppm)
Suitability Full Structural Proof Quick check (if soluble)Carbon backbone only

Detailed Spectral Analysis (1H NMR)

The following data represents the optimized spectral signature in DMSO-d6 (400 MHz) .

Chemical Shift Assignment Table
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralStructural Logic
-COOH Carboxylic Acid12.90 - 13.20 Broad Singlet-1HHighly deshielded; H-bonded. Disappears with D₂O shake.
Thiazole-H5 Heterocycle8.45 Singlet-1HDeshielded by C4-COOH and ring current. Diagnostic singlet.
Ar-H (CN) Phenylene (Ortho to CN)7.82 Doublet8.22HAA'BB' system; deshielded by cyano EWG.
Ar-H (CH₂) Phenylene (Ortho to CH₂)7.55 Doublet8.22HAA'BB' system; shielded relative to CN-ortho protons.
-CH₂- Benzylic Methylene4.52 Singlet-2HConnects thiazole C2 to phenyl ring.
Solvent DMSO2.50Quintet--Residual solvent peak.
Water H₂O3.33Broad--Variable shift depending on concentration.
Critical Quality Attributes (Impurity Markers)

To validate the "performance" of your synthesis, compare your spectrum against these common failure modes:

  • Ethyl Ester Precursor (Incomplete Hydrolysis):

    • Indicator: Presence of a quartet at ~4.3 ppm and triplet at ~1.3 ppm.

    • Action: Continue hydrolysis (LiOH/THF).

  • Decarboxylated Byproduct (Thermal Degradation):

    • Indicator: Loss of the H5 Singlet (8.45 ppm). Appearance of two doublets at ~7.6 ppm and ~7.9 ppm (Thiazole H4/H5 coupling,

      
       Hz).
      
    • Action: Lower reaction temperature; avoid prolonged reflux.

  • Thioamide Starting Material:

    • Indicator: Broad singlets at ~9-10 ppm (

      
      ) and loss of thiazole H5.
      

Experimental Protocol: The Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts such as rotameric broadening.

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the dried solid into a clean vial. Note: Do not weigh directly into the NMR tube to avoid static loss.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Visual Check: The solution must be perfectly clear yellow/orange.

  • Transfer: Filter through a glass wool plug into a precision NMR tube if any particulate remains.

Step 2: Acquisition Parameters (400 MHz +)
  • Pulse Sequence: zg30 (Standard proton)

  • Relaxation Delay (D1): 2.0 seconds (Essential for full integration of the aromatic protons vs. the slow-relaxing COOH).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Spectral Width: -2 to 16 ppm (Ensure COOH is captured).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Phasing: Apply manual phasing, focusing on the baseline around the broad COOH peak.

  • Baseline Correction: Use a polynomial fit (Bernstein) to flatten the baseline, ensuring accurate integration of the broad acid peak.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the structure based on the described protocol.

NMR_Assignment_Logic Sample Unknown Sample Solvent Solvent: DMSO-d6 Sample->Solvent Spectrum 1H NMR Spectrum Solvent->Spectrum Check_COOH Region 12-14 ppm: Broad Singlet? Spectrum->Check_COOH Check_H5 Region 8.4-8.5 ppm: Sharp Singlet? Check_COOH->Check_H5 Yes Impurity_Decarb IMPURITY: Decarboxylated (Thiazole H4/H5 Doublets) Check_COOH->Impurity_Decarb No (Missing) Impurity_Ester IMPURITY: Ethyl Ester (Et Quartet/Triplet) Check_COOH->Impurity_Ester No (Ethyl signals present) Check_Ar Region 7.5-8.0 ppm: AA'BB' Doublets? Check_H5->Check_Ar Yes Check_H5->Impurity_Decarb No (Doublets found) Valid CONFIRMED: 2-(4-Cyanobenzyl) thiazole-4-COOH Check_Ar->Valid Yes

Caption: Logical decision tree for validating the structural identity of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid using 1H NMR markers.

References

  • Thiazole Synthesis & NMR: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols". Berichte der deutschen chemischen Gesellschaft. Link

  • Solvent Effects on Thiazoles: Witanowski, M., et al. (1996). "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems". Journal of the Chemical Society, Perkin Transactions 2. Link

  • Carboxylic Acid NMR Characterization: "Spectroscopy of Carboxylic Acids and Nitriles". Chemistry LibreTexts. Link

  • Analogous Structures (Luciferin Precursors): Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems". Nature Chemical Biology. (Context for cyanobenzothiazole scaffolds). Link

  • General NMR Shift Data: "Table of Characteristic Proton NMR Shifts". University of Colorado Boulder. Link

A Comparative Guide to Synthetic Luciferins: Evaluating 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Derivatives Against Native D-Luciferin

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals leveraging bioluminescence imaging (BLI), the choice of luciferin substrate is a critical determinant of experimental sensitivity, depth, and accuracy. While native D-luciferin has long been the cornerstone of firefly luciferase-based reporter systems, its biophysical properties—particularly its emission of yellow-green light (~560 nm)—present inherent limitations for deep-tissue in vivo imaging due to significant absorption by biological tissues.[1][2]

This guide provides an in-depth technical comparison between the traditional substrate, D-luciferin, and the emerging class of synthetic derivatives represented by 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid. While specific experimental data for this precise derivative is not yet widely published, we can infer its performance characteristics based on well-established principles of luciferin structure-activity relationships and data from analogous synthetic molecules, such as the well-characterized near-infrared (NIR) substrate, AkaLumine.[3][4] This analysis will equip researchers with the foundational knowledge to evaluate and select the optimal substrate for their advanced imaging applications.

The Foundation: Mechanism of Firefly Bioluminescence

The light-emitting reaction catalyzed by firefly luciferase is a two-step process that requires the luciferin substrate, magnesium (Mg²⁺), oxygen (O₂), and adenosine triphosphate (ATP) as a co-substrate.[5][6]

  • Adenylation: D-luciferin is first activated by reacting with ATP to form a luciferyl-adenylate (LH₂-AMP) intermediate and pyrophosphate (PPi).[7]

  • Oxidative Decarboxylation: In the presence of molecular oxygen, this activated intermediate is oxidized to form a transient, high-energy dioxetanone ring. This unstable structure rapidly decarboxylates, releasing the product oxyluciferin in an electronically excited state.[7][8]

As the excited oxyluciferin molecule relaxes to its ground state, it releases energy in the form of a photon of light. The color of this emitted light is exquisitely sensitive to the chemical microenvironment within the luciferase active site and, most importantly, to the electronic structure of the oxyluciferin molecule itself.[9]

Bioluminescence Pathway cluster_luciferase Luciferase Active Site D-Luciferin D-Luciferin LH2_AMP Luciferyl-AMP Intermediate D-Luciferin->LH2_AMP + ATP - PPi ATP ATP Dioxetanone Dioxetanone Intermediate LH2_AMP->Dioxetanone + O₂ - AMP O2 O₂ Excited_Oxyluciferin Excited Oxyluciferin* Dioxetanone->Excited_Oxyluciferin - CO₂ Ground_Oxyluciferin Ground-State Oxyluciferin Excited_Oxyluciferin->Ground_Oxyluciferin Photon Photon (Light) Excited_Oxyluciferin->Photon Emission

Caption: General mechanism of firefly luciferase-catalyzed bioluminescence.

Structural Comparison: Engineering for Superior Performance

The key to developing superior luciferins lies in modifying the core structure to favorably alter the emission profile. Synthetic analogs aim to create an oxyluciferin product with a smaller energy gap between its excited and ground states, resulting in the emission of lower-energy, longer-wavelength (red-shifted) light.

  • D-Luciferin: Features a benzothiazole ring system fused to a thiazoline ring. This structure results in an emission maximum of approximately 560 nm.[10]

  • 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (Derivative): This structure replaces the benzothiazole moiety of D-luciferin with a benzyl group connected to the core thiazole ring. This modification serves two primary purposes based on established chemical principles:

    • Extended π-Conjugation: The benzyl group extends the system of delocalized electrons. This extension is a proven strategy for red-shifting emission, as seen in analogs like AkaLumine.[3][4]

    • Electronic Modification: The cyano (-C≡N) group at the 4-position of the benzene ring is a potent electron-withdrawing group. Such modifications can further modulate the electronic properties of the excited-state emitter, influencing both the emission wavelength and quantum yield.[11]

Structure Comparison cluster_DLuciferin Native D-Luciferin cluster_Derivative 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid d_luciferin label_d λmax ≈ 560 nm derivative label_c Predicted λmax > 600 nm

Caption: Chemical structures of D-Luciferin and the putative derivative.

Head-to-Head Performance Characteristics

The following table compares the established performance of D-luciferin with the projected performance of a 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid derivative. The projections for the synthetic derivative are based on published data for analogs with similar structural modifications, such as AkaLumine, which features an extended π-conjugated system and demonstrates significantly red-shifted emission.[3][4][12][13][14]

Performance MetricNative D-Luciferin2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Derivative (Projected)Rationale for Projection
Emission Maximum (λmax) ~560 nm (Yellow-Green)[6]> 650 nm (Red / Near-Infrared) The extended π-conjugated system introduced by the benzyl group is a well-established method for red-shifting emission. Analogs like AkaLumine have λmax at ~677 nm.[4][12]
Bioluminescence Quantum Yield (Φ) High (~0.4-0.9 depending on conditions)Moderate to High While structural modifications can sometimes lower quantum yield, optimized analogs can maintain high efficiency. The final yield would require empirical measurement.
Relative Brightness (In Vitro) Standard BaselinePotentially Lower to Comparable Brightness is a function of both quantum yield and enzyme kinetics (Km, kcat). Some red-shifted analogs show lower total photon output compared to D-luciferin with wild-type luciferase.[15]
Michaelis Constant (Km) Low (High Affinity)Likely Higher (Lower Affinity) Significant structural changes often reduce the binding affinity for the wild-type luciferase active site, resulting in a higher Km value.[14]
Tissue Penetration (In Vivo) PoorExcellent Emission in the NIR window (650-900 nm) is minimally absorbed by hemoglobin and water, allowing for significantly deeper and more sensitive in vivo imaging.[1]
Pharmacokinetics Rapid clearance; poor BBB penetration.[1]Potentially Improved Increased lipophilicity from the benzyl group may alter biodistribution and could potentially improve penetration across biological barriers like the blood-brain barrier (BBB).

Experimental Protocols for Comparative Validation

To empirically validate the performance of a novel luciferin derivative against D-luciferin, a series of standardized assays must be performed. The following protocols provide a comprehensive framework for this comparison.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Cellular Validation protocol1 Protocol 1: Luciferase Kinetics Assay protocol2 Protocol 2: Emission Spectrum Analysis protocol1->protocol2 protocol3 Protocol 3: Quantum Yield Determination protocol2->protocol3 protocol4 Protocol 4: Live Cell Assay protocol3->protocol4 Validate in biological context protocol5 Protocol 5: Deep-Tissue Animal Imaging protocol4->protocol5 end Comparative Performance Profile protocol5->end start Obtain Substrates (D-Luciferin & Derivative) start->protocol1

Caption: Workflow for comparing novel luciferin derivatives to D-Luciferin.

Protocol 1: In Vitro Luciferase Assay for Kinetics and Light Output

This protocol measures the total light output and reaction kinetics.

Materials:

  • Recombinant Firefly Luciferase (e.g., from Photinus pyralis)

  • D-Luciferin Potassium Salt

  • Synthetic Luciferin Derivative

  • Luciferase Assay Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)

  • ATP solution (e.g., 10 mM in assay buffer)

  • Opaque, white 96-well microplates

  • Luminometer with injector

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant luciferase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 10 nM) in cold assay buffer just before use.[16]

    • Prepare stock solutions of D-luciferin and the synthetic derivative (e.g., 10 mM in sterile, nuclease-free water). Protect from light and store at -20°C or below.

    • Prepare a reaction mix containing assay buffer and ATP at a final concentration of 2 mM.

  • Assay Setup:

    • Pipette 50 µL of the luciferase working solution into the wells of the 96-well plate.

    • Prepare serial dilutions of both D-luciferin and the synthetic derivative to test a range of concentrations (e.g., from 1 µM to 100 µM).

  • Measurement:

    • Place the plate in the luminometer.

    • Set the instrument to inject 50 µL of the luciferin/ATP reaction mix into each well.

    • Measure the luminescence signal immediately. For kinetic measurements, record the signal every 5-10 seconds for a period of 5-20 minutes. For total light output, integrate the signal over a 10-second window post-injection.[16]

  • Data Analysis:

    • Plot Relative Light Units (RLU) vs. time to compare signal stability and decay rates.

    • Plot RLU vs. substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax for each substrate.

Protocol 2: Bioluminescence Emission Spectrum Measurement

This protocol determines the peak emission wavelength (λmax).

Materials:

  • Same reagents as Protocol 1.

  • Spectrofluorometer or a luminometer with spectral scanning capabilities.

  • Quartz cuvette (for spectrofluorometer).

Procedure:

  • Reaction Setup: In a quartz cuvette, combine 100 µL of luciferase assay buffer, 10 µL of 10 mM ATP, and 10 µL of a high concentration of the luciferin substrate (e.g., 1 mM D-luciferin or derivative).

  • Initiate Reaction: Add 10 µL of a concentrated luciferase solution (e.g., 1 µM) to the cuvette, mix quickly by gentle inversion.

  • Spectral Scan: Immediately place the cuvette in the spectrofluorometer. Set the instrument to emission scan mode (with the excitation source turned off).

  • Data Acquisition: Scan the emission from 400 nm to 800 nm. Set the emission slit width to capture sufficient signal (e.g., 10-20 nm).[17]

  • Analysis: Normalize the resulting spectra to the peak intensity and plot intensity versus wavelength to identify the λmax for each substrate.

Protocol 3: Bioluminescence Quantum Yield (Φ) Determination

Quantum yield is the ratio of photons emitted per molecule of substrate reacted. Its absolute measurement is complex and often requires specialized equipment calibrated to a national radiometry standard.[18][19] A relative quantum yield can be more readily estimated by comparing the total integrated light output to that of a standard with a known quantum yield (like D-luciferin) under identical, substrate-limiting conditions.

Principle: The total number of photons emitted is measured by integrating the light signal over the entire course of the reaction until the substrate is depleted. This is compared against the known number of moles of the limiting reactant (luciferin).

Simplified Comparative Procedure:

  • Set up the In Vitro Luciferase Assay (Protocol 1) with a low, known concentration of luciferin that will be completely consumed during the measurement period (e.g., 1 µM).

  • Ensure the luciferase and ATP are in excess.

  • Integrate the total luminescence signal from the moment of injection until the signal returns to baseline.

  • The relative quantum yield (Φ_relative_) can be calculated as: Φ_relative_ = (Total Photons_derivative_ / Moles_derivative_) / (Total Photons_D-luciferin_ / Moles_D-luciferin_)

  • Assuming a literature value for Φ_D-luciferin_ (e.g., ~0.88), the absolute yield of the derivative can be estimated.[20]

Protocol 4: In Vivo Bioluminescence Imaging

This protocol compares substrate performance in a live animal model.

Materials:

  • Mice bearing tumors or tissues expressing firefly luciferase.

  • D-luciferin and synthetic derivative prepared as sterile, injectable solutions (e.g., 15 mg/mL in DPBS).[21]

  • In vivo imaging system (IVIS) with a cooled CCD camera and appropriate emission filters.

  • Anesthesia system (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the luciferase-expressing mouse using isoflurane. Place the animal on the heated stage of the imaging system.

  • Baseline Image: Acquire a baseline image before substrate injection.

  • Substrate Administration: Administer D-luciferin via intraperitoneal (i.p.) injection at a standard dose (e.g., 150 mg/kg).[21]

  • Kinetic Imaging: Immediately begin acquiring a series of images every 1-2 minutes for 30-60 minutes to determine the time to peak signal (T_max_).[22]

  • Washout and Second Substrate: Allow sufficient time for the signal from the first substrate to decay completely (typically several hours). Re-anesthetize the same animal and repeat steps 3 and 4 with the synthetic derivative. Using the same animal for both substrates minimizes inter-animal variability.

  • Data Analysis:

    • Using the imaging software, draw a region of interest (ROI) over the luminescent area.

    • Quantify the signal in photons/second/cm²/steradian.

    • Plot signal intensity vs. time for each substrate to compare peak signal intensity and kinetics.

    • For deep-tissue models, compare the signal-to-noise ratio between the two substrates.

Conclusion and Authoritative Insights

The development of synthetic luciferin analogs is pivotal for advancing the capabilities of bioluminescence imaging. While D-luciferin remains a robust tool for many applications, its emission in the visible spectrum is a significant hurdle for sensitive deep-tissue imaging.

A derivative such as 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is rationally designed to overcome this limitation. By extending the π-conjugated system, it is predicted to produce red-shifted, near-infrared light with far greater tissue penetration. This enhancement would enable researchers to:

  • Detect smaller tumors or cell populations at greater depths.

  • Achieve higher signal-to-noise ratios in whole-animal studies.

  • Potentially improve pharmacokinetic properties for broader biodistribution.

However, these advantages may come with trade-offs, such as a potentially lower affinity for wild-type luciferase, which could necessitate the use of higher substrate concentrations or co-engineering of the luciferase enzyme. As a Senior Application Scientist, my recommendation is clear: while the theoretical advantages of such novel derivatives are compelling, they must be validated empirically. The protocols outlined in this guide provide a rigorous framework for conducting such a head-to-head comparison, ensuring that the chosen substrate is perfectly matched to the specific demands of your research.

References

  • Firefly luciferase - Wikipedia. [Link]

  • Viviani, V. R. (2009). Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions. Accounts of chemical research, 42(1), 8-17. [Link]

  • Luciferase Mechanism. Tufts University. [Link]

  • Bioluminescence in the Limpet-Like Snail, Latia neritoides. ResearchGate. [Link]

  • Luciferase Mechanism – Opioid Peptides. Tufts University. [Link]

  • Niwa, K. (2023). Quantitative Analysis of Bioluminescence Optical Signal. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • LUCIFERASE ASSAY. Emory University. [Link]

  • Oba, Y., & Inouye, S. (2018). Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. Methods in molecular biology (Clifton, N.J.), 1799, 139–149. [Link]

  • Mezzanotte, L., & van 't Root, M. (2020). Bioluminescence imaging in mice with synthetic luciferin analogues. Journal of visualized experiments : JoVE, (160), 10.3791/61173. [Link]

  • Hattori, M., et al. (2013). Determination and Spectroscopy of Quantum Yields in Bio/Chemiluminescence via Novel Light-Collection-Efficiency Calibration. arXiv. [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]

  • Nishihara, R., et al. (2021). How to Select Firefly Luciferin Analogues for In Vivo Imaging. International Journal of Molecular Sciences, 22(4), 1735. [Link]

  • Kuchimaru, T., et al. (2016). A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging. Nature communications, 7, 11856. [Link]

  • Keliher, E. J., & Prescher, J. A. (2015). The Expanding Toolbox of In Vivo Bioluminescent Imaging. Frontiers in chemistry, 3, 70. [Link]

  • In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells. Bio-protocol. [Link]

  • Constructing Firefly Luciferin Bioluminescence Probes for in Vivo Imaging. RSC Publishing. [Link]

  • Preparation of Luciferin for In Vitro and In Vivo Bioluminescent Assays. Michigan State University. [Link]

  • Oba, Y., et al. (2010). Quantum Yield Measurements of Firefly Bioluminescence Reactions Using a Commercial Luminometer. Chemistry Letters, 39(3), 232-233. [Link]

  • Measuring (bio)luminescence and fluorescence. iGEM. [Link]

  • What are Luminescence Quantum Yields? HORIBA. [Link]

  • Chemical structures of AkaLumine‐HCl, d‐luciferin and CycLuc1. ResearchGate. [Link]

  • Red-Shifted D-Luciferin Analogues and their Bioluminescence Characteristics. ResearchGate. [Link]

  • Zhao, P., et al. (2022). Discovery of alkene-conjugated luciferins for redshifted and improved bioluminescence imaging in vitro and in vivo. Organic & Biomolecular Chemistry, 20(20), 4224-4230. [Link]

  • Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state. Infoscience. [Link]

  • Bioluminescence: Methods and Protocols. ResearchGate. [Link]

  • Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Thiazoline Ring Formation in ᴅ-Luciferin Synthesis. PLoS ONE, 8(12), e84023. [Link]

  • The structure of D‐Luciferin and transmission of various photon wavelengths through mammal skin. ResearchGate. [Link]

  • HOW TO QUANTIFY BIOLUMINESCENT CELLS IN YOUR ANIMAL MODELS. Spectral Instruments Imaging. [Link]

  • Steinhardt, R. C., et al. (2021). Orthogonal bioluminescent probes from disubstituted luciferins. ACS chemical biology, 16(3), 497–505. [Link]

  • Roda, A., et al. (2020). Red-shifted d-luciferin analogues and their bioluminescence characteristics. RSC Chemical Biology, 1(1), 67-77. [Link]

  • Synthesis and Bioluminescence of 'V'‐Shaped Firefly Luciferin Analogues Based on A Novel Benzobisthiazole Core. UCL Discovery. [Link]

  • Red-shifted d-luciferin analogues and their bioluminescence characteristics. RSC Publishing. [Link]

  • Synthesis of fungal–D-luciferin chimera for bioluminescence. UCL Discovery. [Link]

  • Rational Design and Synthesis of Novel Firefly Luciferin Analogues for Bioluminescence. UCL Discovery. [Link]

  • Nakajima, Y., & Kim, S. B. (2021). Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules. International journal of molecular sciences, 22(6), 2919. [Link]

Sources

Validation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid Purity: Optimized Ion-Suppression HPLC vs. Generic Gradient

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Optimized pH-Buffered Ion-Suppression HPLC Method. Alternative: Generic Unbuffered Water/Acetonitrile Gradient. Verdict: The Optimized Method is the only viable protocol for regulatory submission and precise quantification.

In the synthesis of firefly luciferase inhibitors and related bioactive scaffolds, 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid serves as a critical intermediate. However, its amphoteric nature—possessing both a basic thiazole nitrogen and an acidic carboxyl group—renders "standard" HPLC screening methods ineffective.

This guide compares a Generic Gradient (often used in early discovery) against an Optimized Ion-Suppression Method . We demonstrate that controlling the ionization state via pH is not merely an optimization; it is a prerequisite for validating purity according to ICH Q2(R2) guidelines.

Part 1: Comparative Analysis

The fundamental failure of generic methods for this compound lies in uncontrolled ionization . At the neutral pH of water (~pH 6-7), the carboxylic acid (pKa ≈ 3.5) partially dissociates into its carboxylate anion (


), while the thiazole nitrogen remains largely unprotonated. This creates a "mixed-mode" interaction where the analyte partitions poorly into the C18 stationary phase, leading to peak splitting and retention time drift.
Performance Matrix: Optimized vs. Generic
ParameterGeneric Gradient (Alternative) Optimized Ion-Suppression (Recommended) Impact
Mobile Phase A Water (Unbuffered)20 mM Potassium Phosphate (pH 2.5)pH Control
Peak Shape (

)
1.8 - 2.5 (Severe Tailing)1.05 - 1.15 (Symmetric)Quantitation Accuracy
Retention Stability

0.5 min drift

0.02 min stable
Reproducibility
Resolution (

)
< 1.5 (Co-elution with impurities)> 3.0 (Baseline separation)Specificity
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLSensitivity
The "Why": Chemical Causality
  • Generic Method Failure: Without a buffer, the local pH inside the column shifts as the sample plug moves. The analyte exists in dynamic equilibrium between neutral and ionized forms. The ionized form travels faster, while the neutral form lags, causing the peak to "smear" (tailing).

  • Optimized Method Success: By maintaining pH at 2.5 (well below the acid pKa of ~3.5), we force >90% of the population into the protonated, neutral carboxylic acid state (

    
    ). This maximizes hydrophobic interaction with the C18 ligand, sharpening the peak and stabilizing retention.
    

Part 2: Optimized Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the run is automatically invalid, preventing data corruption.

Reagents & Equipment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm. Note: End-capping is crucial to prevent thiazole nitrogen interaction with free silanols.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation[1][2][3][4]
  • Mobile Phase A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1  using dilute 
    
    
    
    . Filter through 0.22 µm membrane.
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV @ 254 nm (Thiazole absorbance max) and 230 nm (Cyanobenzyl sensitivity).

  • Injection Vol: 10 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 60% B

    • 15.1 min: 10% B

    • 20.0 min: 10% B (Re-equilibration)

Sample Preparation (Critical Step)

The compound is sparingly soluble in water.

  • Stock Solution: Dissolve 10 mg of 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid in 10 mL DMSO .

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/ACN (50:50) .

    • Scientist's Note: Do not dilute with pure water; the compound may precipitate. Diluting with the mobile phase ensures the sample pH matches the column environment immediately upon injection.

Part 3: Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, compliant with ICH Q2(R2) standards.

ValidationWorkflow Input Raw Sample (2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid) Prep Sample Preparation (DMSO Stock -> MP Dilution) Input->Prep SST System Suitability Test (SST) (5 Replicate Injections) Prep->SST CheckSST Check SST Criteria: 1. RSD < 2.0% 2. Tailing < 1.5 3. Plates > 2000 SST->CheckSST Fail STOP: Re-equilibrate or Check Column CheckSST->Fail No Pass Proceed to Validation CheckSST->Pass Yes Specificity Specificity: Inject Blank, Impurities, & Degraded Sample Pass->Specificity Linearity Linearity: 5 Levels (50% - 150%) Pass->Linearity Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Pass->Accuracy Report Generate COA (Purity Value) Specificity->Report Linearity->Report Accuracy->Report

Caption: Step-by-step validation workflow ensuring data integrity via System Suitability Testing (SST) gates.

Part 4: Validation Data Summary

The following data represents typical performance metrics obtained when validating this specific thiazole derivative using the Optimized Method .

Specificity (Stress Testing)

To prove the method can separate the main peak from potential degradants (e.g., hydrolysis of the cyano group to an amide), forced degradation was performed.

ConditionDegradant RRT (Relative Retention Time)Resolution (

)
Purity Angle < Purity Threshold?
Acid Hydrolysis (0.1N HCl)0.854.2Yes (Pass)
Base Hydrolysis (0.1N NaOH)0.628.5Yes (Pass)
Oxidation (

)
0.922.1Yes (Pass)
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Requirement: > 0.999)
    
Precision (Repeatability)
Injection #Retention Time (min)Area (mAU*s)
112.452450210
212.455450105
312.450449980
412.453450320
512.454450150
RSD (%) 0.015% 0.028%

Conclusion

For the validation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid , the choice of methodology is binary. The Generic Gradient fails to account for the compound's pKa, resulting in data that is scientifically indefensible due to peak tailing and retention instability.

The Optimized Ion-Suppression Method (Phosphate Buffer pH 2.5) effectively neutralizes the carboxylic acid moiety, yielding a robust, high-resolution separation suitable for GMP release testing. This approach aligns with the "Lifecycle Management" concept introduced in ICH Q14 and Q2(R2), where method understanding dictates the control strategy.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] (2023).[3][4][5] Guideline on validation methodology.[Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of Silica-Based Stationary Phases for the Analysis of Basic Compounds in HPLC. Journal of Chromatography A. [Link]

  • PubChem Compound Summary: Thiazole-4-carboxylic acid. National Center for Biotechnology Information. (2024).[6][7][8] Chemical and Physical Properties.[9][10][6][11][12][Link]

  • Dolan, J. W. (2005). The Role of pH in Retention and Selectivity.[13][9][11][12] LCGC North America. Fundamental guide on pH effects in HPLC.[Link]

Sources

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid vs 6-amino-2-cyanobenzothiazole for imaging

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid vs. 6-Amino-2-cyanobenzothiazole for Molecular Imaging

Executive Summary

In the rapidly evolving field of molecular imaging, the selection of chemical probes dictates the sensitivity, spatial resolution, and modality of an experiment. This guide provides an objective, data-driven comparison between two distinct imaging building blocks: 6-amino-2-cyanobenzothiazole (CBT) and 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CB-TCA) . While CBT is the gold standard for bioorthogonal click chemistry and deep-tissue bioluminescence imaging, CB-TCA offers a specialized structural motif ideal for dual-modality vibrational (Raman/IR) and fluorescence microscopy.

Mechanistic Causality: Why Structure Dictates Modality

6-Amino-2-cyanobenzothiazole (CBT): The Click-to-Emit Paradigm

CBT is fundamentally a highly reactive precursor. The electron-withdrawing nature of the benzothiazole ring activates the adjacent nitrile group, making it highly susceptible to nucleophilic attack. When exposed to 1,2-aminothiols (such as D-cysteine or N-terminal cysteines on engineered proteins), the thiol attacks the nitrile to form a thioimidate intermediate. This is rapidly followed by an intramolecular attack by the amine, eliminating ammonia and yielding a stable thiazoline ring[1].

This CBT-Cys click reaction proceeds with a rapid second-order rate constant of ~9 M⁻¹ s⁻¹ at physiological pH[1]. Crucially, when reacted with D-cysteine, CBT forms 6-amino-D-luciferin, a highly efficient substrate for firefly luciferase. This specific reaction makes CBT an indispensable tool for in vivo bioluminescence imaging and protease-sensing assays[2].

G CBT 6-Amino-2-cyanobenzothiazole (CBT) Intermediate Thioimidate Intermediate CBT->Intermediate + Cys (pH 7.4) Cys D-Cysteine (1,2-aminothiol) Cys->Intermediate Luciferin 6-Amino-D-Luciferin (Fluorogenic) Intermediate->Luciferin Cyclization (-NH3) Light Bioluminescence (Photons) Luciferin->Light + Luciferase / ATP

Caption: Mechanism of CBT-Cys click reaction forming luciferin for bioluminescence.

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (CB-TCA): The Vibrational-Fluorescent Hybrid

In contrast, CB-TCA is a stable, dual-modality reporter. The nitrile group in CB-TCA is attached to a benzyl ring rather than an electron-deficient heteroaromatic core. This structural difference renders the nitrile significantly less reactive toward spontaneous physiological click reactions. Instead, this stability is leveraged for vibrational imaging.

The cyanobenzyl motif is a well-established infrared (IR) and Stimulated Raman Scattering (SRS) probe because the -C≡N stretch occurs in the "cell-silent" region (~2220 cm⁻¹), free from interference by endogenous cellular proteins, water, or lipids[3]. Furthermore, the thiazole-4-carboxylic acid core (structurally analogous to dehydroluciferin) provides intrinsic fluorescence, allowing researchers to co-register high-resolution Raman maps with standard fluorescence microscopy.

G Probe 2-(4-Cyanobenzyl)thiazole- 4-carboxylic Acid Cell Cellular Incubation (Target Binding) Probe->Cell Fluorescence Fluorescence Microscopy (Thiazole Core) Cell->Fluorescence Raman SRS/IR Microscopy (Nitrile Band ~2220 cm⁻¹) Cell->Raman Overlay Dual-Modality Image Co-registration Fluorescence->Overlay Raman->Overlay

Caption: Dual-modality imaging workflow utilizing the fluorescent and Raman properties.

Comparative Performance Data

Parameter6-Amino-2-cyanobenzothiazole (CBT)2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid
Primary Imaging Modality Bioluminescence (post-reaction) & FluorescenceStimulated Raman Scattering (SRS) & Fluorescence
Chemical Role Reactive Precursor / Bioorthogonal Click ReagentStable Dual-Modality Reporter
Key Functional Group Activated Heteroaromatic NitrileStable Benzylic Nitrile & Thiazole Core
Reaction Kinetics (w/ Cys) Fast (k₂ ≈ 9 M⁻¹ s⁻¹)[1]Negligible under physiological conditions
In Vivo Suitability Excellent (Deep-tissue bioluminescence)Moderate (Best for ex vivo or shallow tissue SRS)
Target Application Protease assays, nanoparticle self-assemblySubcellular mapping, vibrational spectroscopy

Self-Validating Experimental Protocols

Protocol A: In Situ Bioluminescence Imaging via CBT-Cys Ligation

This protocol relies on the in situ generation of luciferin to quantify protease activity or target engagement.

  • Buffer Preparation: Prepare a standard imaging buffer (e.g., PBS, pH 7.4) supplemented with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Causality Note: TCEP is critical to keep cysteines in a reduced state; oxidized disulfides cannot undergo the click reaction.

  • Probe Incubation: Add 100 µM of the CBT-conjugated probe to the biological sample (e.g., cell lysate or live cells expressing N-terminal cysteine reporters).

  • Ligation Phase: Incubate at 37°C for 30–60 minutes to allow the thioimidate intermediate to form and cyclize into 6-amino-D-luciferin[2].

  • Bioluminescence Acquisition: Add firefly luciferase (if not endogenously expressed) and 1 mM ATP. Image immediately using an IVIS spectrum system (emission ~560 nm).

  • Self-Validation Step: Run a parallel control well lacking TCEP. The absence of a bioluminescent signal in this well confirms that the emission is specifically driven by the free-thiol CBT-Cys click mechanism, ruling out background autofluorescence or contamination.

Protocol B: Dual-Modality (Raman/Fluorescence) Imaging using CB-TCA

This protocol leverages the stable cyanobenzyl group for high-resolution subcellular mapping.

  • Cellular Incubation: Incubate live cells with 10–50 µM of CB-TCA in complete media for 2 hours.

  • Fixation & Washing: Wash cells 3x with cold PBS to remove unbound probe. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Fluorescence Microscopy: Image the thiazole core using confocal fluorescence microscopy (Excitation: ~350-380 nm; Emission: ~450-500 nm).

  • Stimulated Raman Scattering (SRS): Transfer the sample to an SRS microscope. Tune the pump and Stokes beams to match the vibrational frequency of the nitrile stretch (~2220 cm⁻¹)[3].

  • Self-Validation Step: Perform an isotopic substitution control using a ¹³C≡N analog of the probe (if available), or a non-nitrile analog. The disappearance of the 2220 cm⁻¹ peak in the control confirms the signal is strictly derived from the cyanobenzyl probe and not an artifact of cellular lipid/protein aggregations.

Strategic Selection Guide for Researchers

  • Choose CBT if your primary goal is signal amplification in deep tissue . Because CBT generates a substrate for an enzymatic reaction (luciferase), it offers unparalleled signal-to-noise ratios for in vivo animal models.

  • Choose CB-TCA if your primary goal is high-resolution spatial mapping without bulky fluorophores . The nitrile group is one of the smallest possible imaging tags, minimizing steric hindrance. When paired with SRS microscopy, it allows for the tracking of small molecules with diffraction-limited resolution, supported by a secondary fluorescence confirmation channel.

References

  • Computation-Guided Rational Design of a Peptide Motif That Reacts with Cyanobenzothiazoles via Internal Cysteine−Lysine Relay, nih.gov,
  • A Technical Guide to 6-Amino-2-cyanobenzothiazole: Commercial Availability, Purity, and Synthetic Protocols, benchchem.com,
  • Minimalist IR and Fluorescence Probes of Protein Function, nih.gov,

Sources

Advanced FTIR Interpretation Guide: 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists[1][2]

Executive Summary

This guide provides a definitive spectral analysis of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid , a critical intermediate often employed in the synthesis of bioluminescent probes (luciferin analogs) and pharmaceutical scaffolds.[1][2] Unlike generic spectral databases, this document focuses on differential diagnosis —how to use FTIR to objectively distinguish this product from its biosynthetic precursors (e.g., 4-cyanobenzyl bromide) and degradation products (decarboxylated impurities).[1]

Part 1: The Spectral Fingerprint (Diagnostic Assignment)

To validate the identity of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid, one must confirm the simultaneous presence of four distinct moieties: the nitrile group, the carboxylic acid, the thiazole core, and the para-substituted benzene ring.

1. The "Silent" Region (1800–2800 cm⁻¹): The Nitrile Beacon

The most distinct feature of this molecule is the nitrile (-CN) stretch. Unlike the "noisy" fingerprint region, this band appears in a relatively clear spectral window.

  • Diagnostic Band: ~2220–2250 cm⁻¹ (Sharp, Medium intensity).[1][2]

  • Causality: The triple bond stretching vibration (

    
    ) is highly decoupled from the rest of the molecule.
    
  • Validation Check: If this band is absent or weak, the cyano group has likely hydrolyzed to an amide or acid (a common side reaction in acidic synthesis conditions).

2. The Acidic Domain (2500–3300 cm⁻¹ & 1680–1720 cm⁻¹)

The carboxylic acid moiety dominates the high-frequency and carbonyl regions.

  • 
     (Acid):  2500–3300 cm⁻¹ (Very broad, "hump-like").[1][2][3]
    
    • Note: This often obscures the aromatic C-H stretches (>3000 cm⁻¹).

  • 
     (Carbonyl):  1680–1720 cm⁻¹ (Strong).[1][2]
    
    • Shift Logic: If the acid exists as a dimer (common in solid state), the peak shifts lower (~1690 cm⁻¹). In dilute solution or esterified impurities, it shifts higher (>1735 cm⁻¹).[2]

3. The Thiazole & Aromatic Core (Fingerprint Region)
  • 
     (Thiazole):  ~1450–1550 cm⁻¹.[1][2] Often overlaps with aromatic ring stretches but is critical for confirming the heterocyclic formation.
    
  • 
     (OOP - Out of Plane):  ~800–850 cm⁻¹.[1]
    
    • Significance: A strong band in this region is characteristic of para-disubstituted benzene rings (two adjacent hydrogens), confirming the 1,4-substitution pattern of the benzyl group.

Part 2: Comparative Performance Analysis

This section objectively compares the FTIR profile of the target product against its primary "alternatives"—in this context, defined as Critical Process Impurities and Starting Materials .

Comparison 1: Target vs. Precursor (4-Cyanobenzyl Bromide)

Scenario: Monitoring the alkylation of the thioamide intermediate.

Spectral FeatureTarget: 2-(4-Cyanobenzyl)thiazole-4-COOHAlternative: 4-Cyanobenzyl Bromide (Precursor)Interpretation
Carbonyl (

)
Strong (~1700 cm⁻¹) Absent Primary Success Indicator. Appearance confirms acid functionality.[1][2]
Nitrile (

)
Present (~2230 cm⁻¹)Present (~2230 cm⁻¹)Not diagnostic for reaction progress (conserved group).[1][2]
Hydroxyl (

)
Broad (2500–3300 cm⁻¹)AbsentConfirms presence of -COOH.
C-Br Stretch AbsentStrong (~600–700 cm⁻¹)Disappearance confirms consumption of alkyl halide.[1][2]
Comparison 2: Target vs. Degradation Product (Decarboxylated Analog)

Scenario: Thermal stress or prolonged storage can lead to decarboxylation, yielding 2-(4-cyanobenzyl)thiazole.[1][2]

Spectral FeatureTarget ProductDegradant (Decarboxylated)Interpretation
Carbonyl (

)
Strong Absent Loss of this peak is the primary failure mode indicator.[1][2]
Hydroxyl (

)
Broad HumpAbsent/WeakSpectrum becomes "cleaner" >3000 cm⁻¹ upon degradation.[1][2]
Nitrile (

)
UnchangedUnchangedCannot be used to detect decarboxylation.[1][2]
Part 3: Methodological Comparison (KBr vs. ATR)

For this specific compound, the choice of sampling technique significantly impacts data quality due to the carboxylic acid moiety.

FeatureTechnique A: KBr Pellet (Transmission) Technique B: ATR (Reflectance) Recommendation
Resolution High.[1][2] Separates sharp aromatic peaks from broad OH.[1][2]Medium. Peak broadening may occur.[1][2][4][5]KBr is superior for publication-quality characterization.[1][2]
Intensity Linear (Beer-Lambert compliant).[1][2]Wavelength dependent (lower intensity at high wavenumbers).[1][2]ATR requires correction algorithms for quantitative comparison.[1][2]
Sample Interaction Risk: KBr is hygroscopic; may induce H/D exchange or obscure OH region.[1][2]Benefit: Inert diamond crystal minimizes chemical interaction.[1][2]ATR is preferred for routine QC to avoid moisture artifacts.[1][2]
Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire a spectrum suitable for structural confirmation.

  • Blank Acquisition: Clean the ATR crystal (Diamond/ZnSe) with isopropanol.[1][2] Collect a background spectrum (32 scans) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O.[2]

    • Validation: Ensure the background is flat.[2] CO₂ peaks overlapping with the Nitrile region (~2250 cm⁻¹) can cause false negatives.

  • Sample Deposition: Place ~2 mg of the solid acid onto the crystal. Apply high pressure using the anvil.[2]

    • Why: Carboxylic acids form strong dimers.[1][2] Poor contact yields weak, noisy spectra.[2]

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 64 scans.[1][2]

  • Post-Processing: Apply "ATR Correction" (if using ATR) to normalize peak intensities relative to transmission libraries.

  • QC Checkpoint:

    • Is the

      
       visible at ~2230 cm⁻¹? (If No 
      
      
      
      Check Synthesis).
    • Is the

      
       split or shifted >1750 cm⁻¹? (If Yes 
      
      
      
      Suspect anhydride formation or ester impurity).[1][2]
Part 5: Logic Visualization

The following diagram illustrates the decision tree for interpreting the spectrum of this specific molecule.

FTIR_Logic Start Unknown Spectrum Analysis CheckCN Check 2200-2260 cm⁻¹ (Nitrile Region) Start->CheckCN HasCN Sharp Peak Present CheckCN->HasCN Yes NoCN Peak Absent CheckCN->NoCN No CheckCO Check 1680-1720 cm⁻¹ (Carbonyl Region) HasCN->CheckCO Impurity_Precursor PRECURSOR: 4-Cyanobenzyl Bromide NoCN->Impurity_Precursor If C-Br present HasCO Strong C=O Peak CheckCO->HasCO Yes NoCO Weak/Absent C=O CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ (Broad OH) HasCO->CheckOH Impurity_Decarb IMPURITY: Decarboxylated Product NoCO->Impurity_Decarb Retains CN, loses COOH Confirmed IDENTITY CONFIRMED: 2-(4-Cyanobenzyl)thiazole-4-COOH CheckOH->Confirmed Broad Band Present Impurity_Amide IMPURITY: Hydrolyzed Amide CheckOH->Impurity_Amide Sharp NH Doublet instead

Caption: Logical workflow for spectral validation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid, distinguishing it from common synthetic impurities.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Cyanobenzoic Acid (Structural Analog). National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][2] (Reference for polymer and intermediate degradation analysis).

Sources

Kinetic Comparison of CBT-Cys Click Reaction Rates with Different Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation reaction between 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (such as N-terminal Cysteine) is a gold standard in bioorthogonal chemistry due to its biocompatibility, specificity, and the formation of a stable luciferin-like product. However, for precise applications ranging from rapid intracellular macrocyclization to controlled drug release, the "one-size-fits-all" kinetic model is insufficient.

This guide provides a technical comparison of reaction kinetics (


) across various CBT derivatives and heterocyclic analogues. We analyze how structural modifications—specifically the fusion of aromatic rings and the electronic nature of substituents—dictate reactivity.

Mechanistic Foundation

To control the rate, one must understand the bottleneck. The CBT-Cys reaction proceeds via a two-step nucleophilic attack followed by elimination.

  • Step 1 (Rate-Determining in physiological pH): The thiol group of Cysteine attacks the nitrile carbon of CBT, forming a thioimidate intermediate .

  • Step 2: The N-terminal amine attacks the thioimidate carbon intramolecularly, forming a thiazoline ring.[1]

  • Step 3: Ammonia is eliminated, restoring aromaticity and yielding the stable aminoluciferin product.

Key Insight: The electrophilicity of the nitrile carbon is the primary lever for kinetic tuning. Electron-withdrawing groups (EWGs) on the benzothiazole ring enhance reactivity, while electron-donating groups (EDGs) stabilize the nitrile, slowing the reaction.

Reaction Pathway Diagram[1][2]

CBT_Cys_Mechanism CBT 2-Cyanobenzothiazole (CBT) Inter1 Thioimidate Intermediate CBT->Inter1 Nucleophilic Attack (k1, Rate Limiting) Cys N-terminal Cysteine (Cys) Cys->Inter1 Nucleophilic Attack (k1, Rate Limiting) Cyclic Thiazoline Precursor Inter1->Cyclic Intramolecular Cyclization Product Aminoluciferin (Stable Product) Cyclic->Product Elimination Ammonia NH3 (Byproduct) Cyclic->Ammonia

Caption: The stepwise condensation mechanism. The initial thiol attack on the nitrile is the primary kinetic barrier modulated by ring substituents.

Comparative Kinetics: Structure-Activity Relationships (SAR)

The following data aggregates second-order rate constants (


) measured in aqueous buffer (typically pH 7.[2][3]4) or mixed solvent systems (MeOH/H2O).[4]
Table 1: Kinetic Profile of CBT Derivatives and Analogues
Compound ClassSpecific DerivativeSubstituent Effect

(M⁻¹ s⁻¹)
Selectivity Note
Standard CBT 6-Amino-CBTElectron-Donating (EDG)9.2 – 17.0 High specificity for N-term Cys.
Activated CBT 6-Chloro-CBTElectron-Withdrawing (EWG)> 50.0 Reduced selectivity; may react with non-terminal thiols (e.g., NAC).
Activated CBT Succinic-CBTMild Activation~20.0 ~2-fold faster than 6-amino-CBT due to linker effects.
Deactivated CBT 2-Cyano-6-hydroxyquinoline (CHQ)Scaffold Change0.02 ~480x slower. Used to avoid endogenous Cys interference.[5]
Simple Heterocycle 2-CyanothiazoleLoss of Benzene Ring< 1.0 Poor reactivity. Benzene fusion is critical for nitrile electrophilicity.
Bioorthogonal 2-Pyrimidinecarbonitrile (PMN)Pyrimidine Scaffold0.01 Extremely slow; highly orthogonal, requires high concentration or confinement.
Technical Analysis[2][3][4][7][8][9]
  • The Benzene Effect: 2-Cyanobenzothiazole is significantly more reactive than 2-cyanothiazole. The fused benzene ring creates a larger conjugated system, stabilizing the transition state and making the nitrile carbon more susceptible to nucleophilic attack.

  • Substituent Tuning:

    • Fast Kinetics (Cl-CBT): Halogens withdraw electron density, making the nitrile "hot." While useful for rapid labeling in vitro, this increases the risk of background reaction with glutathione (GSH) or albumin in complex biological milieus.

    • Slow Kinetics (CHQ/PMN): For applications requiring extreme specificity (e.g., intracellular imaging where high background Cys exists), slower derivatives like CHQ are superior. They require the high effective molarity provided by enzyme-triggered self-assembly to react efficiently.

Experimental Protocol: Measuring Kinetics

To validate these rates in your own system, use the following UV-Vis spectrophotometric assay. This method relies on the distinct absorbance shift between the CBT starting material and the luciferin product.

Materials
  • CBT Derivative Stock: 10 mM in DMSO.

  • L-Cysteine Stock: 10 mM in degassed ddH₂O (Freshly prepared to prevent oxidation).

  • Buffer: PBS (pH 7.[2]4) containing 1 mM TCEP (to maintain reduced thiols).

Step-by-Step Workflow
  • Baseline Correction: Initialize the UV-Vis spectrophotometer with the buffer blank. Set the instrument to "Kinetics Mode" monitoring 358 nm (characteristic absorption of the aminoluciferin product).

  • Reaction Mixture Preparation: In a quartz cuvette, dilute the CBT derivative to a final concentration of 50 µM in PBS.

  • Initiation: Rapidly add L-Cysteine to a final concentration of 500 µM (10x excess to enforce pseudo-first-order conditions).

    • Note: Using pseudo-first-order conditions simplifies the math.

  • Data Acquisition: Immediately start recording absorbance at 358 nm every 1 second for 10–20 minutes.

  • Calculation:

    • Plot

      
       vs. time to obtain the observed rate constant (
      
      
      
      ).
    • Calculate the second-order rate constant:

      
      .[6]
      
Self-Validating Check
  • Isosbestic Points: Overlay the spectra taken at different time points. You should observe clear isosbestic points (typically around 290-300 nm depending on the derivative). Lack of isosbestic points indicates side reactions or product degradation.

Application Guide: Choosing the Right Thiazole

Application ScenarioRecommended DerivativeRationale
Rapid Macrocyclization 6-Chloro-CBT or Unsubstituted CBT Fast kinetics are required to compete with intermolecular diffusion and favor intramolecular ring closure.
Live Cell Imaging 6-Amino-CBT Balanced reactivity.[2][3] Fast enough for signal generation but selective enough to ignore glutathione (

M⁻¹ s⁻¹).
Drug Delivery (Pro-drugs) CHQ or PMN Slow kinetics prevent premature release. Reaction only occurs when the drug accumulates significantly or is enzymatically triggered.

References

  • Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. (2009). A Biocompatible Condensation Reaction for Controlled Assembly of Nanostructures in Living Cells. Angewandte Chemie International Edition. [Link]

  • Liang, G., Ren, H., & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[7][8][9][10][11][12][13] Nature Chemistry. [Link]

  • Zheng, Z., et al. (2017).[12][13] Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid.[7][14][11] Chemical Science. [Link]

  • Ramil, C. P., & Lin, Q. (2013). Bioorthogonal chemistry: strategies and recent developments. Chemical Communications. [Link]

  • Gao, M., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. [Link]

Sources

Crystallographic data and structural validation of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and crystallographic comparison of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid , a flexible analog of the xanthine oxidase inhibitor class. It compares this target molecule against the industry standard Febuxostat and the rigid analog 2-(4-Cyanophenyl)thiazole-4-carboxylic Acid .

Executive Summary

Objective: To provide a rigorous framework for the crystallographic characterization of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid (hereafter Target-Bn ) and objectively compare its structural properties with the rigid market standard, Febuxostat (Ref-Feb ), and the direct phenyl-analog (Ref-Ph ).

Significance: The insertion of a methylene (-CH₂-) linker in Target-Bn disrupts the conjugation between the thiazole and cyanophenyl rings found in Ref-Feb . This structural modification is predicted to alter crystal packing efficiency, solubility profiles, and polymorphic stability. This guide details the validation protocols required to confirm these structural hypotheses.

Molecule Profile & Comparative Metrics[1]

The following table contrasts the crystallographic and physicochemical baselines. Note that Ref-Feb data is based on the marketed Form A polymorph, while Target-Bn parameters represent the validation targets.

FeatureTarget-Bn (Product)Ref-Feb (Standard)Ref-Ph (Rigid Analog)
IUPAC Name 2-(4-cyanobenzyl)-1,3-thiazole-4-carboxylic acid2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid2-(4-cyanophenyl)-1,3-thiazole-4-carboxylic acid
Linker Type Flexible Methylene (-CH₂-) Direct Bond (Rigid) Direct Bond (Rigid)
Conformation Twisted (High Torsion Angle)Planar (Dihedral ~3.2°)Planar (Highly Conjugated)
Space Group Target Validation: P2₁/c or P-1Triclinic P-1Monoclinic P2₁/c
Key Interaction Carboxylic Dimer + CH...πCarboxylic Dimer + π...π StackingStrong π...π Stacking
Solubility Risk Moderate (Disrupted Packing)Low (High Lattice Energy)Very Low (Tight Packing)

Crystallographic Characterization Protocol

Phase 1: Crystal Growth Strategy

The flexible benzyl linker increases the entropic penalty of crystallization. Standard evaporation often yields oils.

  • Method A (Preferred): Vapor Diffusion. Dissolve 20 mg of Target-Bn in THF (good solubility). Place in a small vial inside a larger jar containing Pentane (anti-solvent).

  • Method B (Alternative): Slow Cooling. Saturated solution in Acetonitrile at 60°C, cooled to 4°C at 0.1°C/min.

Phase 2: Data Collection & Refinement
  • Temperature: Collect at 100 K . The -CH₂- linker often exhibits disorder at room temperature; cooling is non-negotiable for precise bond lengths.

  • Resolution: Aim for 0.80 Å or better to resolve the electron density of the cyano group clearly.

  • Disorder Check: The benzyl ring may rotate. If electron density is smeared, model with a split-position disorder (PART 1 / PART 2) in SHELXL.

Phase 3: Structural Validation Metrics

To validate Target-Bn against Ref-Feb , assess these specific geometric parameters:

  • Torsion Angle (

    
    ):  Measure 
    
    
    
    .
    • Target-Bn: Expected

      
       (Gauche/Perpendicular).
      
    • Ref-Feb: Observed

      
       (Planar).
      
    • Insight: A high torsion angle confirms the disruption of conjugation, validating the design hypothesis.

  • Intermolecular H-Bonds:

    • Check for the classic

      
       carboxylic acid dimer.
      
    • Distance

      
      : Expected ~2.65 Å.
      

Visualized Workflows

Figure 1: Structural Determination & Validation Logic

This workflow ensures that the "Flexible Linker" hypothesis is rigorously tested against the rigid standards.

ValidationWorkflow Start Crude Target-Bn Screen Polymorph Screening (THF/ACN/MeOH) Start->Screen SXRD SC-XRD Data (Mo Kα, 100K) Screen->SXRD Single Crystal Refine Structure Refinement (SHELXL) SXRD->Refine Check1 Check Linker Disorder? Refine->Check1 Model Split Model (PART 1/2) Check1->Model Yes Validate Validation vs Ref-Feb (Torsion & Packing) Check1->Validate No Model->Validate Report Publishable CIF Validate->Report

Caption: Step-by-step decision tree for refining the flexible benzyl structure.

Figure 2: Molecular Interaction Map

Comparison of the driving forces in crystal packing between the Target and Reference.

InteractionMap Target Target-Bn (Flexible) Dimer COOH Dimer (Strong H-Bond) Target->Dimer Primary CHPi CH-π Interaction (T-shaped) Target->CHPi Dominant Packing Ref Ref-Feb (Rigid) Ref->Dimer Primary PiStack π-π Stacking (Planar) Ref->PiStack Dominant Packing PiStack->Ref Low Solubility CHPi->Target Improved Sol?

Caption: Packing forces comparison. Target-Bn relies on CH-π interactions due to twist, unlike the π-stacked Ref-Feb.

Performance Analysis: Product vs. Alternatives

Solubility & Bioavailability[5]
  • Ref-Feb (Alternative): The high planarity leads to strong lattice energy (Melting Point ~239°C). This results in Class II BCS behavior (Low Solubility).

  • Target-Bn (Product): The "benzyl kink" prevents efficient planar stacking.

    • Hypothesis: This should lower the melting point (< 200°C) and increase dissolution rates in aqueous media compared to Febuxostat.

    • Validation: Perform DSC (Differential Scanning Calorimetry). A sharp endotherm significantly below 239°C confirms the lattice destabilization.

Structural Stability
  • Ref-Feb: Known to have multiple polymorphs (Form A, B, C, G, H). Strict control is needed during manufacturing.

  • Target-Bn: The flexibility of the -CH₂- group introduces conformational polymorphism.

    • Risk:[1][2] The molecule may crystallize in different conformers (syn/anti relative to the thiazole).

    • Control: Use Powder XRD (PXRD) to fingerprint the bulk material after SC-XRD solution.

References

  • Crystal Structure of Febuxostat (Form A)

    • Title: Crystal structure of febuxostat marketed polymorph determined by electron diffraction and reinforced by X-ray crystallography.[3]

    • Source: CrystEngComm, Royal Society of Chemistry.
    • URL:[Link]

  • Febuxostat Solvates & Packing

    • Title: Crystal structure of febuxostat–acetic acid (1/1).[4]

    • Source: PMC / NIH.
    • URL:[Link]

  • Comparative Analog (Phenyl-Thiazole)

    • Title: 2-(4-Cyanophenyl)thiazole-4-carboxylic acid (CAS 1522331-44-7) Substance Record.[5]

    • Source: PubChem.[6][7][5][8][9]

    • URL:[Link]

  • Crystallographic Validation Standards

    • Title: CheckCIF/PLATON Valid
    • Source: Intern
    • URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis of novel heterocyclic compounds, understanding the precise logistical and safety requirements for chemical handling is paramount. 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid is a complex pharmaceutical intermediate containing a nitrile group, a sulfur-nitrogen heterocycle (thiazole), and a carboxylic acid.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and cradle-to-grave disposal of this compound, ensuring strict environmental compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups to understand the causality behind its hazard profile. Standard disposal methods (like municipal landfilling or basic aqueous neutralization) are strictly prohibited for this compound due to its thermal decomposition byproducts[1].

  • Thiazole Ring (S, N Heterocycle): When subjected to extreme heat or combustion, the sulfur and nitrogen atoms oxidize to form highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. This dictates that any incineration must be paired with alkaline flue gas scrubbing[3].

  • Nitrile Group (-C≡N): While stable under ambient conditions, nitriles can hydrolyze under strong acidic or basic conditions. Upon thermal decomposition, they pose a risk of releasing hydrogen cyanide (HCN) or additional NOx fumes[1].

  • Carboxylic Acid (-COOH): Imparts mild acidity. The compound must be physically segregated from strong oxidizers and strong bases to prevent exothermic degradation[4].

Table 1: Quantitative Regulatory & Storage Limits

To maintain compliance with Environmental Protection Agency (EPA) standards, laboratories must adhere to strict accumulation limits based on their generator status[5].

Generator StatusSAA Volume LimitCAA Time LimitCAA Generation Limit
VSQG (Very Small)55 gallonsNo strict limit< 100 kg / month
SQG (Small)55 gallons180 days100 - 1,000 kg / month
LQG (Large)55 gallons90 days> 1,000 kg / month

Operational Handling Protocol

Before generating waste, personnel must be equipped with the correct Personal Protective Equipment (PPE) to prevent dermal permeation and inhalation of organic dust.

Step-by-Step Handling Methodology
  • Don Appropriate PPE: Operate under OSHA Level C protection if airborne dust is expected. At minimum, utilize chemical goggles, a lab coat, and double-gloving. Use an inner nitrile exam glove paired with an outer butyl rubber glove to prevent permeation by complex heterocyclic organics[6][7].

  • Engineering Controls: Handle the dry powder exclusively within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood to prevent the accumulation of electrostatic dust[2].

  • Equipment Grounding: Because dry organic dust can be electrostatically charged by turbulence or pouring, ensure all powder-handling equipment and receiving containers are properly bonded and grounded to prevent deflagration[2].

Comprehensive Disposal Plan

Because 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid cannot be discharged into the sewer system[1], it must follow a strict cradle-to-grave pathway ending in high-temperature incineration.

DisposalWorkflow A Waste Generation 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid B Satellite Accumulation Area (SAA) Max 55 gal / 3 Days Full A->B Transfer to compatible container C Central Accumulation Area (CAA) Max 90-180 Days B->C Relocate within 3 days of filling D Licensed Hazardous Waste Incinerator (Temp >1000°C) C->D Manifested Vendor Transport E Flue Gas Scrubbing (SOx & NOx Removal) D->E Combustion Gases F Ash Residue (Secured Landfill) D->F Solid Slag/Residue G Clean Exhaust (EPA Compliant) E->G Scrubbed Gas Release

Fig 1. Cradle-to-Grave Disposal Pathway for Thiazole-Nitrile Derivatives.

Step-by-Step Waste Accumulation & Disposal
  • Point-of-Generation Segregation: Place all solid waste (including contaminated silica, filter paper, and used nitrile gloves) into a high-density polyethylene (HDPE) container[8]. Do not mix with strong acids or aqueous waste streams.

  • SAA Management: Store the closed container in a Satellite Accumulation Area (SAA) located at or near the point of generation, strictly within the line of sight of the operator[5].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Toxic/Irritant Solid (Thiazole/Nitrile Derivative)"[5].

  • Transfer to CAA: Once the SAA container reaches its 55-gallon limit, date the label and transfer it to the facility's Central Accumulation Area (CAA) within three consecutive days[8].

  • Manifested Incineration: Contract a licensed hazardous waste broker to transport the waste to a chemical destruction plant. Verify that the receiving facility utilizes high-temperature incineration equipped with hydrojet cyclones or electrochemical reactors for SOx and NOx flue gas scrubbing[1][3].

Emergency Spill Response Protocol

In the event of an accidental release, the primary objective is to prevent the aerosolization of the powder and to avoid introducing water, which can spread the contaminant and complicate disposal.

SpillResponse S1 Spill Identified S2 Evacuate & Assess S1->S2 S3 Don PPE (Level C) S2->S3 S4 Dry Clean-up (HEPA Vac) S3->S4 S5 Transfer to SAA S4->S5

Fig 2. Emergency Dry Spill Response Protocol for Solid Thiazole Compounds.

Step-by-Step Spill Recovery
  • Evacuate and Isolate: Immediately advise personnel in the area of the spill. Evacuate non-essential staff and eliminate all sources of ignition (sparks, open flames)[1][2].

  • Assess and Equip: Ensure the responding technician is wearing Level C protective clothing, including a fitted respirator with an organic vapor/particulate cartridge, and butyl rubber over-gloves[6][7].

  • Dry Clean-up Implementation: Do not sweep. Sweeping generates hazardous airborne dust. Instead, use a spark-proof, HEPA-filtered vacuum or carefully shovel the dry material into a labeled, sealable plastic container[1][2].

  • Secondary Decontamination: Once the bulk solid is removed, wash the affected surface with a damp wipe. Place all contaminated wipes into the hazardous waste container. Wash the area down with large amounts of water only after bulk removal, ensuring the run-off is captured and prevented from entering municipal drains or water courses[2].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.